(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
描述
属性
IUPAC Name |
(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-13(18)12-7-6-11-8-16(12)14(19)17(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,15,18)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTSWLKLRKLRHK-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137941 | |
| Record name | (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192651-49-2 | |
| Record name | (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192651-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a key synthetic intermediate in the manufacture of Avibactam, a potent, broad-spectrum β-lactamase inhibitor. Avibactam, in combination with ceftazidime, is a critical therapeutic agent for treating complex infections caused by multidrug-resistant Gram-negative bacteria. Understanding the fundamental physicochemical properties of this intermediate is crucial for process optimization, formulation development, and ensuring the quality and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the core basic properties of this bicyclic carboxamide, including its synthesis, potential biological activity, and detailed experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 275.31 g/mol | --INVALID-LINK-- |
| CAS Number | 1192651-49-2 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK--[1] |
| Melting Point | Not reported | |
| pKa (Predicted) | Not available | |
| LogP (Computed) | 0.8721 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 75.87 Ų | --INVALID-LINK-- |
| Solubility | ||
| Practically insoluble in water | --INVALID-LINK-- | |
| Very soluble in N,N-Dimethylformamide | --INVALID-LINK-- | |
| Soluble in methanol | --INVALID-LINK-- | |
| Sparingly soluble in glacial acetic acid | --INVALID-LINK-- | |
| Very slightly soluble in chloroform | --INVALID-LINK-- | |
| Stability | Stable under inert conditions; potentially hygroscopic. Storage at 4°C is recommended. | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process. A common route involves the amidation of its corresponding carboxylic acid precursor. The following diagram illustrates a typical workflow for its synthesis and subsequent purification.
Caption: A flowchart illustrating the synthesis and purification process for the target compound.
Potential Biological Activity and Signaling Pathway
While this compound is primarily known as a synthetic intermediate, related bicyclo[3.2.1]octane structures have been reported to exhibit anti-inflammatory properties.[2][3][4] The proposed mechanism of action for some of these compounds involves the inhibition of prostaglandin E2 (PGE2) production through interference with the cyclooxygenase (COX) pathway.[3][4] This pathway is a key player in the inflammatory response.
The following diagram outlines the general mechanism of the COX pathway and the potential point of intervention for anti-inflammatory agents.
References
Physicochemical Characteristics of Avibactam Impurity 6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Avibactam, a potent β-lactamase inhibitor, plays a crucial role in combating antibiotic resistance. The control of impurities in its synthesis is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Avibactam impurity 6, a key intermediate in the synthesis of Avibactam. While this impurity is well-documented as a process-related substance, detailed experimental data on its properties remain limited in publicly accessible literature.
Chemical Identity and Physical Properties
Avibactam impurity 6 is chemically identified as (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. It is a known intermediate in several patented synthetic routes to Avibactam.
Table 1: Physicochemical Properties of Avibactam Impurity 6
| Property | Value | Reference |
| IUPAC Name | (2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | |
| Synonyms | This compound | |
| CAS Number | 1192651-49-2 | |
| Molecular Formula | C₁₄H₁₇N₃O₃ | |
| Molecular Weight | 275.31 g/mol | |
| Appearance | White solid | |
| Melting Point | Data not publicly available | |
| Solubility | Data not publicly available | |
| pKa | Data not publicly available |
Synthesis of Avibactam Impurity 6
Avibactam impurity 6 is primarily formed as an intermediate during the synthesis of Avibactam. One documented synthetic pathway involves the amidation of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid.
Experimental Protocol: Synthesis from Carboxylic Acid Precursor
Objective: To synthesize this compound.
Materials:
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Sodium sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid (1.0 eq) in DMF, add EDCI (1.5 eq), HOBT (1.5 eq), and NH₄Cl (2.0 eq) at room temperature.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture for 17 hours at room temperature.
-
Upon completion, dilute the reaction mixture with ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1) to yield the desired product as a white solid.
Synthesis Workflow
Analytical Characterization
Detailed analytical data for Avibactam impurity 6 is not widely published. However, based on available information, the following techniques are used for its characterization.
Table 2: Analytical Characterization of Avibactam Impurity 6
| Technique | Observed Data | Reference |
| ¹H NMR | Data not publicly available. | |
| ¹³C NMR | Data not publicly available. | |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 276 | |
| High-Resolution Mass Spectrometry (HRMS) | Data not publicly available. | |
| Infrared Spectroscopy (IR) | Data not publicly available. | |
| X-ray Crystallography | Mentioned in literature, but data is not publicly available. |
High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for the quantification of Avibactam impurity 6 is not publicly available, general HPLC methods are employed to monitor the progress of synthetic reactions and to assess the purity of Avibactam and its related substances.[1] A typical analytical approach would involve a reversed-phase column with a gradient elution using a buffered mobile phase and an organic modifier, with UV detection.
A general, non-validated, exemplary HPLC method that could serve as a starting point for method development is described below:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Note: This is a hypothetical method and would require rigorous validation for accuracy, precision, linearity, and specificity for the analysis of Avibactam impurity 6.
Degradation Pathway
Currently, there is no public information available from forced degradation studies of Avibactam that identifies impurity 6 as a degradation product. The existing literature and patents consistently refer to Avibactam impurity 6 as a process-related impurity, specifically a synthetic intermediate. Therefore, a degradation pathway leading to its formation is not established.
Conclusion
Avibactam impurity 6, this compound, is a critical intermediate in the synthesis of the β-lactamase inhibitor Avibactam. While its synthetic route is understood, a comprehensive public profile of its physicochemical characteristics, including detailed spectral and analytical data, is lacking. This guide summarizes the currently available information to aid researchers and professionals in the pharmaceutical industry. Further studies are warranted to fully characterize this impurity and to develop and validate specific analytical methods for its control in the manufacturing of Avibactam.
References
Technical Guide: (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
CAS Number: 1192651-49-2
Synonyms: Avibactam Impurity 6, (1R,2S,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Introduction
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a bicyclic lactam derivative. It is primarily recognized as a key intermediate and a known impurity in the synthesis of Avibactam, a potent, non-β-lactam β-lactamase inhibitor. While its primary role is in the manufacturing of Avibactam, independent research has explored its potential biological activities, specifically its anti-inflammatory properties. This document provides a comprehensive overview of its synthesis, physicochemical properties, and biological activity for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇N₃O₃ | |
| Molecular Weight | 275.31 g/mol | |
| Appearance | White solid | |
| Melting Point | Not reported | |
| Boiling Point | 543.6±30.0 °C (Predicted) | |
| Density | 1.36 g/cm³ (Predicted) | |
| Solubility | Not reported | |
| LogP | 0.8721 | |
| Topological Polar Surface Area (TPSA) | 75.87 Ų |
Synthesis
The synthesis of this compound has been described in the literature, typically as a step in the overall synthesis of Avibactam. One reported method involves the amidation of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid. Another synthetic route starts from benzyl (2S, 5R)-5-((benzyloxy) amino) piperidine-2-carboxylate oxalate.
Experimental Protocol: Synthesis from Carboxylic Acid Precursor
Materials:
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol)
-
N,N'-Diisopropylethylamine (DIPEA) (5.8 mL, 36.2 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (5.2 g, 27.2 mmol)
-
Hydroxybenzotriazole (HOBT) (3.7 g, 27.2 mmol)
-
Ammonium chloride (NH₄Cl) (1.94 g, 36.2 mmol)
-
N,N-Dimethylformamide (DMF) (60 mL)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Sodium sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol), EDCI (5.2 g, 27.2 mmol), HOBT (3.7 g, 27.2 mmol), and NH₄Cl (1.94 g, 36.2 mmol) in DMF (60 mL) at room temperature, add DIPEA (5.8 mL, 36.2 mmol).
-
Stir the reaction mixture for 17 hours at room temperature.
-
Dilute the reaction mixture with ice water (100 mL).
-
Extract the aqueous layer with EtOAc (3 times).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a 2:1 mixture of EtOAc/petroleum ether as the eluent to afford the title compound as a white solid (4.0 g, 80% yield).
-
Characterization: ESI-MS (EI+, m/z): 276 [M+H]⁺.
Synthesis Workflow
Caption: Synthesis workflow for the amidation of the carboxylic acid precursor.
Biological Activity
Anti-inflammatory Activity
A study by Liu et al. (2016) investigated the anti-inflammatory properties of this compound in a rat model of myocarditis. The study reported that the compound exhibited promising anti-inflammatory activity, as evaluated by the acute carrageenan-induced paw edema method.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar rats.
-
Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.
-
Test Compound Administration: The title compound was administered orally at a specified dose prior to carrageenan injection.
-
Measurement: Paw volume was measured using a plethysmometer at various time points after carrageenan injection.
-
Evaluation: The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with the control group.
Note: Specific dosage and quantitative results were not available in the reviewed abstracts.
Mechanism of Action
The precise mechanism of action for the anti-inflammatory effects of this compound has not been elucidated in the available literature. Further research is required to understand the signaling pathways and molecular targets involved.
Role as a Pharmaceutical Intermediate and Impurity
The primary significance of this compound lies in its role in the synthesis of Avibactam. It is a crucial building block that undergoes further chemical transformations to yield the final active pharmaceutical ingredient. As a process-related impurity, its levels are carefully monitored and controlled during the manufacturing of Avibactam to ensure the purity and safety of the final drug product.
Logical Relationship in Avibactam Synthesis
Caption: Role as a key intermediate in the synthesis of Avibactam.
Conclusion
This compound is a well-characterized intermediate in the synthesis of the β-lactamase inhibitor Avibactam. While its primary application is in pharmaceutical manufacturing, preliminary studies have indicated potential standalone anti-inflammatory properties. This technical guide provides a summary of the currently available information on its synthesis, physicochemical characteristics, and biological activity. Further research is warranted to fully explore its pharmacological potential and mechanism of action.
In-Depth Technical Guide: Spectral and Physicochemical Characterization of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a key chemical entity, recognized primarily as an impurity and intermediate in the synthesis of Avibactam.[1][2] Avibactam is a novel, non-β-lactam β-lactamase inhibitor. A thorough understanding of the spectral and physicochemical properties of this carboxamide is crucial for process optimization, impurity profiling, and quality control in the manufacturing of Avibactam and related pharmaceutical compounds. This technical guide provides a comprehensive overview of the available spectral data for this compound, detailed experimental protocols for its characterization, and a visual representation of the analytical workflow.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇N₃O₃ | [3] |
| Molecular Weight | 275.30 g/mol | [3] |
| CAS Number | 1192651-49-2 | [3] |
| Appearance | White solid | [2] |
| Melting Point | 170-172 °C | [4] |
Spectral Data
The following sections present the available spectral data for this compound. It is important to note that while ¹H NMR, IR, and Mass Spectrometry data are available, ¹³C NMR data for this specific compound has not been reported in the reviewed literature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.35-7.46 | m | - | 5H, Aromatic protons (Phenyl) |
| 7.30 | s | - | 1H, Amide proton (-CONH₂) |
| 4.90-4.97 | dd | 11.2, 18.0 | 2H, -OCH₂Ph |
| 3.68-3.70 | d | 4.8 | 1H |
| 3.63 | s | - | 1H |
| 2.91 | s | - | 2H |
| 2.04-2.08 | m | - | 1H |
| 1.82-1.85 | m | - | 1H |
| 1.61-1.65 | m | - | 2H |
Solvent: CDCl₃, Frequency: 400 MHz
Infrared (IR) Spectroscopy
Table 2: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3265 | N-H stretching (Amide) |
| 1650 | C=O stretching (Amide) |
| 1600 | C=C stretching (Aromatic) |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| m/z | Ion | Technique |
| 276 | [M+H]⁺ | ESI-MS |
Table 4: Predicted Mass Spectrometry Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 276.13426 |
| [M+Na]⁺ | 298.11620 |
| [M-H]⁻ | 274.11970 |
| [M+NH₄]⁺ | 293.16080 |
| [M+K]⁺ | 314.09014 |
| [M+H-H₂O]⁺ | 258.12424 |
| [M+HCOO]⁻ | 320.12518 |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound based on available literature.
Synthesis of this compound.[2]
-
Reaction Setup : To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol) in dimethylformamide (DMF, 60 mL) at room temperature, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 5.2 g, 27.2 mmol), Hydroxybenzotriazole (HOBT, 3.7 g, 27.2 mmol), and ammonium chloride (NH₄Cl, 1.94 g, 36.2 mmol).
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 5.8 mL, 36.2 mmol) to the reaction mixture.
-
Reaction : Stir the mixture for 17 hours at room temperature.
-
Work-up : Dilute the reaction mixture with ice water (100 mL) and extract with ethyl acetate (3 x volumes).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a 2:1 mixture of ethyl acetate and petroleum ether as the eluent to yield the title compound as a white solid.
Spectroscopic Characterization
-
¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectral data was collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry : Electrospray Ionization Mass Spectrometry (ESI-MS) was performed to confirm the molecular weight of the compound. The sample was analyzed in positive ion mode to detect the protonated molecular ion [M+H]⁺.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are derived from published literature and should be performed by qualified personnel in a suitably equipped laboratory, adhering to all necessary safety precautions.
References
- 1. This compound-d4 [lgcstandards.com]
- 2. This compound | 1192651-49-2 [chemicalbook.com]
- 3. This compound | C14H17N3O3 | CID 57389435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Lens: A Technical Guide to NMR and Mass Spectrometry of Avibactam Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of key intermediates in the synthesis of Avibactam, a crucial β-lactamase inhibitor. This document details experimental protocols and presents quantitative spectral data to aid in the identification, characterization, and quality control of these vital pharmaceutical compounds.
Quantitative Spectral Data of Avibactam and Key Intermediates
The following tables summarize the reported ¹H NMR, ¹³C NMR, and mass spectrometry data for Avibactam and several of its synthetic precursors. This information is critical for confirming the structure and purity of these compounds during the manufacturing process.
Table 1: ¹H NMR Data of Avibactam and Intermediates
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Avibactam Sodium Salt (1) | D₂O | 4.15 (dd, J = 5.8, 2.8 Hz, 1H), 4.01 (d, J = 7.5 Hz, 1H), 3.28 (d, J = 12.2 Hz, 1H), 3.06 (d, J = 12.2 Hz, 1H), 2.23–2.09 (m, 1H), 2.06–1.96 (m, 1H), 1.94–1.82 (m, 1H), 1.81–1.69 (m, 1H) |
| (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (9) | DMSO | 7.58–7.17 (m, 5H), 7.10 (s, 1H), 6.92 (s, 1H), 6.48 (d, J = 6.0 Hz, 1H), 4.57 (s, 2H), 3.13 (dd, J = 11.9, 2.4 Hz, 1H), 2.87 (dd, J = 11.0, 2.7 Hz, 1H), 2.81–2.68 (m, 1H), 2.21 (dd, J = 11.8, 10.2 Hz, 1H), 1.88–1.76 (m, 2H), 1.34–1.20 (m, 1H), 1.11 (ddd, J = 17.5, 12.9, 4.0 Hz, 1H) |
| Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (7) | CDCl₃ | Not explicitly detailed in the provided search results. |
| tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate | - | Publicly available experimental data not found in the search results. |
| (2S,5S)-5-hydroxypiperidine-2-carboxylate | - | Publicly available experimental data not found in the search results. |
Table 2: ¹³C NMR Data of Avibactam and Intermediates
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Avibactam Sodium Salt (1) | D₂O | 174.72, 169.53, 60.43, 59.93, 47.33, 20.03, 18.31 |
| (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (9) | CDCl₃ | 176.31, 137.69, 128.45, 128.43, 127.94, 76.90, 59.74, 57.01, 49.25, 28.17, 27.76 |
| Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (7) | CDCl₃ | 173.07, 137.78, 128.37, 127.84, 76.78, 60.84, 58.41, 57.10, 49.44, 28.10, 28.01, 14.20 |
| tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate | - | Publicly available experimental data not found in the search results. |
| (2S,5S)-5-hydroxypiperidine-2-carboxylate | - | Publicly available experimental data not found in the search results. |
Table 3: Mass Spectrometry Data of Avibactam and Intermediates
| Compound | Ionization Mode | Observed m/z |
| Avibactam Sodium Salt (1) | ESI | 279.0 [M+H]⁺ |
| (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (9) | ESI | 250.2 [M+H]⁺ |
| Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (7) | ESI | 279.0 [M+H]⁺ |
| tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate | - | Molecular Weight: 190.24 g/mol .[1] Publicly available experimental mass spectral data not found. |
| (2S,5S)-5-hydroxypiperidine-2-carboxylate | - | Molecular Weight: 145.16 g/mol . Publicly available experimental mass spectral data not found. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and high-quality analytical data. The following sections outline recommended methodologies for the NMR and mass spectrometry analysis of Avibactam intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment of Avibactam intermediates.
Methodology:
-
Sample Preparation:
-
Weigh 5-25 mg of the intermediate for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the analyte.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.
-
Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.
-
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans: 16 to 64 scans are usually sufficient for routine ¹H NMR.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: A typical spectral width for carbon is 0-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2 seconds is a common starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals for quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Avibactam intermediates for identity confirmation and impurity profiling.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the intermediate in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS System and Conditions (General):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to aid ionization.
-
Flow Rate: Typical flow rates are 0.2-0.5 mL/min for HPLC.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Both positive and negative ion modes should be screened to determine the optimal ionization for the analyte.
-
Data Acquisition: Acquire full scan data to determine the molecular ion and MS/MS data for fragmentation analysis.
-
Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate key logical flows in the analysis of Avibactam intermediates.
Caption: Analytical workflow for Avibactam intermediate characterization.
This guide provides a foundational understanding of the NMR and mass spectrometry analysis of Avibactam intermediates. For specific applications, optimization of the described protocols will be necessary to achieve the desired analytical performance.
References
X-ray Crystal Structure of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide: A Technical Overview
A comprehensive search for the single-crystal X-ray structure of the title compound, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, has revealed that detailed crystallographic data is not publicly available at this time. This compound is primarily documented in the scientific literature as a key intermediate in the synthesis of Avibactam, a clinically important β-lactamase inhibitor. While numerous patents and research articles describe its synthesis and purification, the specific atomic coordinates and detailed structural parameters derived from single-crystal X-ray diffraction analysis have not been deposited in crystallographic databases such as the Cambridge Structural Database (CSD) or published in peer-reviewed journals.
This compound is recognized as a crucial precursor and a potential impurity in the manufacturing process of Avibactam. Its stereochemistry and purity are critical for the successful synthesis of the final active pharmaceutical ingredient.
Although a detailed analysis of its crystal structure is not possible without the raw crystallographic data, this guide will provide an overview of the compound's chemical properties, a detailed experimental protocol for its synthesis, and a generalized workflow for X-ray crystal structure determination, which would be applicable should crystals of the compound become available.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 275.31 g/mol |
| CAS Number | 1192651-49-2 |
| Appearance | White to off-white solid |
| Stereochemistry | (2S, 5R) |
Experimental Protocols
The synthesis of this compound is well-documented in the patent literature. The following is a representative experimental protocol.
Synthesis of this compound
This procedure involves the amidation of the corresponding carboxylic acid.
Materials:
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 7N in methanol) or ammonium chloride with a base
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid in anhydrous DCM or DMF, add HOBt (1.1 equivalents) and EDC or DCC (1.1 equivalents) at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of ammonia (e.g., 7N in methanol, 2-3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound as a solid.
Generalized Workflow for X-ray Crystal Structure Determination
Should suitable single crystals of the title compound be obtained, the following workflow would be employed to determine its X-ray crystal structure.
The Inner Workings of a Promising Scaffold: A Technical Guide to the Mechanism of Action of Diazabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the diazabicyclo[3.2.1]octane scaffold have emerged as a significant class of compounds in medicinal chemistry, demonstrating notable analgesic and neuroprotective properties. This technical guide provides an in-depth exploration of their primary mechanism of action: the modulation of nicotinic acetylcholine receptors (nAChRs), with a particular focus on the α4β2 subtype. We will delve into the downstream signaling cascades initiated by these interactions, present collated quantitative data on their binding affinities, and provide detailed experimental protocols for their characterization. This document aims to serve as a comprehensive resource for researchers engaged in the study and development of this promising class of therapeutic agents.
Core Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors
The predominant mechanism through which diazabicyclo[3.2.1]octane derivatives exert their pharmacological effects is by acting as modulators of neuronal nicotinic acetylcholine receptors (nAChRs). Extensive research has identified the α4β2 nAChR subtype as the principal target for many of these compounds.[1][2] This interaction is central to their potent analgesic effects, which are notably not reversed by opioid antagonists like naloxone but are effectively blocked by nAChR antagonists such as mecamylamine.[1][2]
The α4β2 nAChR is a ligand-gated ion channel widely distributed in the central nervous system and plays a crucial role in various physiological processes, including cognition, learning, memory, and pain perception.[3][4] These receptors are composed of two α4 and three β2 subunits or three α4 and two β2 subunits, with the former having a high sensitivity to nicotine and the latter exhibiting low sensitivity.[5] The activation of these receptors by agonists, such as acetylcholine or exogenous ligands like diazabicyclo[3.2.1]octane derivatives, leads to a conformational change in the receptor. This change opens an intrinsic ion channel, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron.[3] This influx of positive ions results in the generation of an excitatory postsynaptic potential, leading to neuronal depolarization and the subsequent firing of action potentials.[3]
Signaling Pathways
The interaction of diazabicyclo[3.2.1]octane derivatives with α4β2 nAChRs initiates a cascade of intracellular signaling events. The initial influx of Ca2+ acts as a critical second messenger, triggering multiple downstream pathways.
PI3K-Akt Signaling Pathway and Neuroprotection
Sustained activation of nAChRs, including the α4β2 subtype, has been shown to engage the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[6] This pathway is a cornerstone of cell survival and is heavily implicated in neuroprotection. The activation of this cascade can protect neurons from various insults, including excitotoxicity and apoptosis.
Src-Syk-PLCγ1 Signaling Cascade
A more intricate signaling cascade involves the modulation of Src kinase activity. In a resting state, Src and the 14-3-3η protein are loosely associated with the α4β2 nAChR via β-arrestin1. Upon nicotinic stimulation by a ligand, β-arrestin1 dissociates, allowing for a tighter complex formation between the receptor, Src, and 14-3-3η. This leads to the activation of Src, which in turn phosphorylates Spleen tyrosine kinase (Syk). Activated Syk then activates Phospholipase C gamma 1 (PLCγ1), leading to downstream signaling events.
Modulation of Neurotransmitter Release
The activation of presynaptic α4β2 nAChRs by diazabicyclo[3.2.1]octane derivatives can significantly influence the release of other neurotransmitters. Specifically, in the human temporal cortex, activation of these receptors has been shown to enhance the release of the inhibitory neurotransmitter GABA, while simultaneously decreasing the release of the excitatory neurotransmitter glutamate. This dual action contributes to a net inhibitory effect, which is a plausible mechanism for their analgesic and anticonvulsant properties.
Quantitative Data Summary
The binding affinity of diazabicyclo[3.2.1]octane derivatives for the α4β2 nAChR is a critical determinant of their potency. The following table summarizes the binding affinity (Ki) for a key derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (referred to as Compound 1a in some literature), in comparison to the potent natural analgesic, epibatidine.
| Compound | Target | Binding Affinity (Ki) [nM] | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1 ± 0.21 | [1][2] |
| (±)-Epibatidine | α4β2 nAChR | 0.042 ± 0.036 | [1] |
Note: Lower Ki values indicate higher binding affinity.
Detailed Experimental Protocols
[3H]Cytisine Competition Binding Assay
This assay is used to determine the binding affinity of test compounds for the α4β2 nAChR by measuring their ability to displace the radiolabeled ligand [3H]cytisine.
Methodology:
-
Tissue Preparation: Rat brain tissue (e.g., cerebral cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Aliquots of the membrane homogenate are incubated with a fixed concentration of [3H]cytisine (a high-affinity α4β2 nAChR ligand) and varying concentrations of the diazabicyclo[3.2.1]octane derivative.[7][8]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]cytisine (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
nAChR Functional Assay using Calcium Imaging
This assay measures the functional activity of diazabicyclo[3.2.1]octane derivatives as agonists or modulators of nAChRs by monitoring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing α4β2 nAChRs (e.g., SH-SY5Y human neuroblastoma cells) are cultured in appropriate media.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent indicator, such as Fluo-4 acetoxymethyl (AM) ester, which can cross the cell membrane.[9][10]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Compound Application: The diazabicyclo[3.2.1]octane derivative is applied to the cells.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The magnitude and kinetics of the calcium response are quantified. For agonists, a dose-response curve is generated to determine the half-maximal effective concentration (EC50).
Conclusion
Diazabicyclo[3.2.1]octane derivatives represent a versatile and potent class of compounds that primarily exert their effects through the modulation of α4β2 nicotinic acetylcholine receptors. Their ability to activate these receptors and trigger downstream signaling cascades, including the PI3K-Akt and Src-Syk-PLCγ1 pathways, underlies their therapeutic potential in pain management and neurodegenerative disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of novel derivatives within this chemical class. A thorough understanding of their mechanism of action is paramount for the rational design and development of next-generation therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 4. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
An In-Depth Technical Guide on the Biological Significance of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Introduction
This compound is a chiral bicyclic compound that serves as a crucial intermediate in the synthesis of Avibactam, a potent, broad-spectrum β-lactamase inhibitor.[1][2][3] Avibactam, a member of the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors, is a critical component in combination therapies to combat infections caused by multidrug-resistant bacteria.[4][5][6] While the primary biological significance of the title compound lies in its role as a precursor to Avibactam, it has also been investigated for its own intrinsic biological activities, notably its anti-inflammatory properties.[7] This technical guide provides a comprehensive overview of the biological context of this compound, focusing on its relationship to Avibactam, the mechanism of action of diazabicyclooctanes, and its independent anti-inflammatory activity.
The Diazabicyclooctane (DBO) Core and its Importance
The emergence of bacterial resistance to β-lactam antibiotics, largely through the production of β-lactamase enzymes, poses a significant threat to global health.[8][9] β-lactamase inhibitors (BLIs) are co-administered with β-lactam antibiotics to protect them from degradation.[5] The diazabicyclooctane (DBO) scaffold represents a novel class of non-β-lactam BLIs with a broader spectrum of activity compared to earlier inhibitors like clavulanic acid and tazobactam.[10][11][12]
Avibactam is the first DBO to be approved for clinical use, in combination with ceftazidime.[4] Its success has spurred the development of other DBOs such as relebactam, durlobactam, and zidebactam.[4][11] These inhibitors are effective against a wide range of β-lactamases, including class A, class C, and some class D enzymes.[5][11]
Mechanism of Action of Diazabicyclooctane β-Lactamase Inhibitors
Avibactam and other DBOs act as covalent, reversible inhibitors of serine β-lactamases.[13] The mechanism involves the nucleophilic attack of the active site serine residue of the β-lactamase on the carbonyl group of the DBO inhibitor, leading to the formation of a stable, covalent acyl-enzyme intermediate. This process effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. A key feature of this interaction is its reversibility, where the intact inhibitor can be slowly released from the enzyme.[13]
Synthesis of this compound
The title compound is synthesized from (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid.[1] The synthesis involves an amidation reaction.
Experimental Protocols for Evaluating β-Lactamase Inhibitor Activity
The biological activity of β-lactamase inhibitors like Avibactam, derived from the title compound, is assessed through various in vitro and in vivo experiments.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For β-lactamase inhibitors, IC50 values are determined by measuring the rate of hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin) by a purified β-lactamase enzyme in the presence of varying concentrations of the inhibitor. The change in absorbance over time is monitored spectrophotometrically.
Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of the β-lactamase inhibitor against various bacterial strains. This is typically done using broth microdilution or agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Time-Kill Assays
Time-kill assays are conducted to assess the bactericidal or bacteriostatic activity of the antibiotic-inhibitor combination over time. Bacterial cultures are exposed to the drug combination at concentrations relative to the MIC, and the number of viable bacteria (colony-forming units per milliliter) is determined at different time points.
In Vivo Efficacy Studies
Animal models of infection, such as murine systemic infection or thigh infection models, are used to evaluate the in vivo efficacy of the drug combination. Animals are infected with a bacterial pathogen and then treated with the antibiotic-inhibitor combination. The efficacy is typically measured by the reduction in bacterial burden in target organs or by the survival rate of the animals.[14]
Quantitative Data for Avibactam and Related DBOs
The following tables summarize the in vitro activity of Avibactam and other DBOs against various β-lactamases and bacterial strains.
Table 1: IC50 Values (nM) of DBOs against Purified β-Lactamases
| Inhibitor | TEM-1 (Class A) | CTX-M-15 (Class A) | KPC-2 (Class A) | AmpC (Class C) | OXA-48 (Class D) |
| Avibactam | 8 | 9 | 4 | 2-20 | 0.9-2.5 |
| Relebactam | 27 | 11 | 9 | 160 | >1000 |
| Durlobactam | - | - | - | <100 | - |
Note: Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.
Table 2: MIC (µg/mL) of Ceftazidime alone and in combination with Avibactam (4 µg/mL)
| Bacterial Strain | Ceftazidime Alone | Ceftazidime + Avibactam |
| E. coli (CTX-M-15) | >128 | 0.25 |
| K. pneumoniae (KPC-2) | 64 | 1 |
| P. aeruginosa (AmpC) | 32 | 4 |
| E. cloacae (AmpC) | >128 | 0.5 |
Note: Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.
Anti-inflammatory Activity of this compound
A study has reported the in vivo anti-inflammatory properties of the title compound.[7] The activity was evaluated using the carrageenan-induced paw edema model in rats, a standard method for screening acute anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% solution of carrageenan in saline is administered into the sub-plantar region of the right hind paw of the rats.
-
Treatment: The test compound, this compound, is administered orally or intraperitoneally at a specific dose prior to the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
The study found that this compound showed promising anti-inflammatory activity in this model.[7]
Conclusion
This compound is a molecule of significant interest primarily due to its role as a key intermediate in the synthesis of the clinically important β-lactamase inhibitor, Avibactam. Its diazabicyclooctane core is a critical pharmacophore for the potent and broad-spectrum inhibition of β-lactamases, a crucial strategy in overcoming antibiotic resistance. While the direct biological activity of the title compound is not extensively studied, its demonstrated anti-inflammatory properties suggest a potential for further investigation into its own therapeutic applications. For researchers and drug development professionals, understanding the synthesis, mechanism, and biological context of this compound and the broader DBO class is essential for the development of next-generation antibacterial therapies.
References
- 1. This compound | 1192651-49-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria | Sciety [sciety.org]
- 10. In Vitro and In Vivo Activities of Novel 6-Methylidene Penems as β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo activities of a novel β-lactamase inhibitor combination imipenem/XNW4107 against recent clinical Gram-negative bacilli from China - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a pivotal chiral heterocyclic compound. Primarily recognized as a key intermediate in the synthesis of Avibactam, a potent non-β-lactam β-lactamase inhibitor, this molecule has also been investigated for its intrinsic biological activities.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, characterization, and known biological relevance, supported by detailed experimental protocols and structured data.
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel therapeutic agents. β-lactamase inhibitors, when co-administered with β-lactam antibiotics, can restore the efficacy of these drugs against resistant bacterial strains. Avibactam is a broad-spectrum β-lactamase inhibitor that has demonstrated significant clinical success.[4][5] The synthesis of Avibactam involves a multi-step process in which this compound serves as a crucial precursor.[1][6] Understanding the synthesis and properties of this intermediate is therefore of high importance for the production of Avibactam and the development of related diazabicyclooctane (DBO) compounds.[3][7] Furthermore, independent research has explored the anti-inflammatory properties of this compound, suggesting a broader potential therapeutic value.[2]
Synthesis and Chemical Properties
The synthesis of this compound has been approached through various routes. A common method involves the use of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid as a starting material.[1] An alternative synthesis begins with (2S, 5R)-5-((benzyloxy) amino) piperidine-2-carboxylate oxalate.[2]
Chemical Properties
| Property | Value |
| Molecular Formula | C14H17N3O3[8] |
| Molecular Weight | 275.30 g/mol [8] |
| CAS Number | 1192651-49-2[8] |
| Appearance | White solid[1] |
Synthesis Workflow
The following diagram illustrates a general synthesis workflow for this compound.
Caption: Synthesis workflow for the target compound.
Role as an Intermediate in Avibactam Synthesis
This compound is a direct precursor to Avibactam. The benzyloxy group serves as a protecting group for the hydroxyl functionality, which is later deprotected and sulfated to yield the final active pharmaceutical ingredient.
Progression to Avibactam
Caption: Pathway from the intermediate to Avibactam.
Biological Activity: Anti-inflammatory Properties
Beyond its role as a synthetic intermediate, this compound has been evaluated for its anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[2] The study demonstrated that this compound exhibits promising anti-inflammatory activity.[2]
Quantitative Anti-inflammatory Data
| Compound | ED50 (mg/kg) |
| (2S, 5R)-5-((benzyloxy) amino) piperidine-2-carboxylate oxalate (1) | > 100 |
| (2S, 5R)-5-[(benzyloxy) amino] piperidine-2-carboxamide (2) | > 100 |
| (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2- carboxamide (3) | 50.1 |
| Data from a study on carrageenan-induced paw edema in rats at 3 hours.[2] |
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from a reported synthesis.[1]
Materials:
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol)
-
N,N'-Diisopropylethylamine (DIPEA) (5.8 mL, 36.2 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (5.2 g, 27.2 mmol)
-
Hydroxybenzotriazole (HOBT) (3.7 g, 27.2 mmol)
-
Ammonium chloride (NH4Cl) (1.94 g, 36.2 mmol)
-
N,N-Dimethylformamide (DMF) (60 mL)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Sodium sulfate (Na2SO4)
-
Ice water
Procedure:
-
To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol), EDCI (5.2 g, 27.2 mmol), HOBT (3.7 g, 27.2 mmol), and NH4Cl (1.94 g, 36.2 mmol) in DMF (60 mL) at room temperature, add DIPEA (5.8 mL, 36.2 mmol).
-
Stir the reaction mixture for 17 hours.
-
Dilute the reaction mixture with ice water (100 mL).
-
Extract the aqueous layer with EtOAc (3 times).
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a 2:1 EtOAc/petroleum ether eluent to yield the title compound as a white solid (4.0 g, 80% yield).[1]
-
Characterization: ESI-MS (EI+, m/z): 276 [M+H]+.[1]
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This protocol is based on the methodology described for evaluating the anti-inflammatory properties of the title compound.[2]
Experimental Workflow
References
- 1. This compound | 1192651-49-2 [chemicalbook.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C14H17N3O3 | CID 57389435 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Crucial Role of Intermediates in the Synthesis of Avibactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Avibactam, a potent β-lactamase inhibitor, plays a critical role in combating antibiotic resistance. Its complex molecular architecture necessitates a multi-step synthetic approach, where the quality and purity of key intermediates are paramount to the success of the overall synthesis. This technical guide provides an in-depth exploration of the pivotal intermediates in the avibactam synthesis pathway, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
Core Intermediates and Their Significance
The synthesis of avibactam relies on the strategic construction of its core diazabicyclooctane structure. Several key intermediates serve as foundational building blocks in this intricate process. The purity of these intermediates directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API).[1][2]
One of the central intermediates is (1R,2S,5R)-6-(Benzyloxy)-7-Oxo-1,6-Diazabicyclo[3.2.1]Octane-2-Carboxylic Acid and its derivatives. This molecule contains the core bicyclic ring structure of avibactam and is a focal point of many synthetic routes. Its synthesis is a multi-step process in itself, requiring careful control of stereochemistry.
Another critical class of intermediates includes protected aminooxy compounds, such as tert-Butyl (S)-[1-(aminooxy)propan-2-yl]carbamate [2] and N-[[[2-(Aminooxy)ethyl]amino]sulfonyl]carbamic acid tert-butyl ester . These reagents are essential for introducing the side chain that is crucial for avibactam's inhibitory activity against β-lactamase enzymes. The use of protecting groups like tert-butoxycarbonyl (Boc) is a common strategy to ensure selective reactions at the desired functional groups.
The overall synthetic strategy often involves the initial construction of a substituted piperidine ring, which is then elaborated and cyclized to form the diazabicyclooctane core. Subsequent deprotection and sulfation steps complete the synthesis of avibactam.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in a representative synthesis of avibactam, highlighting the yields and purity of the intermediates.
Table 1: Synthesis of Key Piperidine Intermediate
| Step | Intermediate | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | Ethyl 5-hydroxy-2-picolinate | Rh/C, H2 | Ethanol | Not Isolated | - |
| 2 | (2S,5S)-1-tert-Butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate | Ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate | Boc Anhydride | Dichloromethane | 95 | >98 |
| 3 | (2S,5R)-1-tert-Butyl-2-ethyl 5-((Benzyloxy)amino)piperidine-1,2-dicarboxylate | (2S,5S)-1-tert-Butyl-2-ethyl-5-hydroxypiperidine-1,2-dicarboxylate | DIAD, PPh3, N-(Benzyloxy)phthalimide | Toluene | 85 | >98 |
| 4 | Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate | (2S,5R)-1-tert-Butyl-2-ethyl 5-((Benzyloxy)amino)piperidine-1,2-dicarboxylate | Trifluoroacetic Acid | Dichloromethane | 98 | >99 |
Table 2: Formation of the Diazabicyclooctane Core and Final Product
| Step | Intermediate/Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 5 | (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide | Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate | Ammonia | Methanol | 92 | >99 |
| 6 | (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide | Carbonyldiimidazole | Chlorobenzene | 89 | >98 |
| 7 | Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | This compound | SO3·NMe3, Pd/C, H2 | Isopropanol/Water | Not Isolated | - |
| 8 | Avibactam Sodium | Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | Sodium 2-ethylhexanoate | Ethanol | 96.2 | >99.5[3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of key intermediates in the avibactam production pathway.
Synthesis of this compound[4]
-
A solution of (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide (510.1 g, 2.045 mol) is mixed with diisopropylethylamine (381 mL, 2.188 mol) in chlorobenzene (3.0 L) at 20 °C.
-
A solution of 9-fluorenylmethyl chloroformate (540.2 g, 2.086 mol) in chlorobenzene (3.1 L) is added to the reaction mixture.
-
The mixture is stirred at 30 °C until the reaction is complete.
-
Carbonyl diimidazole (331.3 g, 2.658 mol) is then added dropwise, and the mixture is agitated at 15 °C for 11 hours.
-
Diethylamine (529 mL, 5.112 mol) is added, and agitation is continued at room temperature for 2 hours to quench the reaction.
-
The product is isolated and purified to yield this compound.
One-Pot Debenzylation and Sulfation to form Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate[4]
-
This compound (495.0 g, 1.792 mol) is mixed with a sulfur trioxide trimethylamine complex (301.0 g, 2.150 mol), triethylamine (65 mL, 890 mmol), 10% w/w Pd/C (40 g), isopropanol (2.50 L), and water (2.50 L).
-
The mixture is placed in a hydrogenation vessel and flushed with nitrogen.
-
Hydrogen is then introduced into the vessel at a controlled rate until the debenzylation is complete.
-
The catalyst is removed by filtration. The resulting solution containing the intermediate is used directly in the next step without isolation.
Final Salt Formation to Avibactam Sodium[4]
-
A solution of sodium 2-ethylhexanoate (475.0 g, 2.850 mol) in ethanol (2.00 L) is added to the solution of tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate from the previous step.
-
The reaction mixture is maintained at room temperature for 2 hours.
-
The precipitated product is filtered, washed with ethanol, and dried to yield avibactam sodium as a white crystalline solid.
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the avibactam synthesis, highlighting the key transformations and intermediates.
Caption: High-level overview of the avibactam synthesis workflow.
Caption: Step-by-step synthetic route to avibactam highlighting key intermediates.
References
An In-depth Technical Guide to the Core Structure and Impurities of Avibactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance. Its unique diazabicyclooctane core structure is pivotal to its mechanism of action. However, the synthesis and storage of Avibactam can lead to the formation of various impurities that may impact its safety and efficacy. This technical guide provides a comprehensive overview of the core structure of Avibactam, delves into the classification and characterization of its process-related and degradation impurities, and outlines the analytical methodologies for their detection and quantification. Furthermore, this guide illustrates the synthetic and degradation pathways of Avibactam, offering insights into the formation of its impurities.
The Core Structure of Avibactam
Avibactam is a diazabicyclo[3.2.1]octane derivative.[1] Its chemical name is [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate.[2] The core structure is a bridged bicyclic ring system, which is meticulously designed to mimic the transition state of β-lactam antibiotics when they acylate the active site of β-lactamase enzymes.[1] This structural rigidity and the presence of key functional groups, including the carbamoyl group and the sulfate moiety, contribute to its potent and broad-spectrum inhibitory activity against Ambler class A, C, and some class D serine β-lactamases.[3][4]
The mechanism of action of Avibactam is distinct from traditional β-lactam-based inhibitors. It forms a covalent but reversible acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[3][4] This reversible nature, where the intact Avibactam can be regenerated, is a key feature of its inhibitory profile.[5]
Classification and Characterization of Avibactam Impurities
Impurities in Avibactam can be broadly categorized into process-related impurities (including synthetic intermediates and by-products) and degradation products.[6] The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the drug substance, in line with guidelines from the International Council for Harmonisation (ICH).
Process-Related Impurities
These impurities arise during the multi-step synthesis of Avibactam. Their formation is influenced by the synthetic route, reaction conditions, and purification processes. Some key process-related impurities include:
-
Isomers of Avibactam: Stereoisomers, such as (2R,5R)-Avibactam, (2S,5S)-Avibactam, and the enantiomer of Avibactam, can be formed if the stereochemistry is not well-controlled during the synthesis.[5][7]
-
Synthetic Intermediates: Unreacted starting materials or intermediates from various synthetic steps can be carried over into the final product. Examples include compounds with protecting groups like the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups.[5]
-
By-products of Synthesis: Side reactions can lead to the formation of unexpected molecules. The complexity of the Avibactam synthesis provides several opportunities for the generation of such by-products.
Degradation Products
Avibactam can degrade under various stress conditions such as exposure to acid, base, oxidation, heat, and light.[6] Understanding these degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions. Key degradation products include:
-
Descarbonyl Avibactam: This impurity is formed by the loss of the carbonyl group from the urea moiety of the Avibactam structure.[5]
-
Hydrolysis Products: The diazabicyclooctane ring and the sulfonate moiety can undergo hydrolysis under acidic or basic conditions.[6] This can lead to ring-opening and loss of the sulfate group.
Quantitative Analysis of Avibactam Impurities
The quantification of impurities in Avibactam is essential to ensure that they are below the safety thresholds established by regulatory bodies. The ICH Q3A/B guidelines provide a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
While specific acceptance criteria for Avibactam impurities are proprietary to the manufacturer, the following table summarizes some of the known impurities and provides a general framework for their control, based on ICH guidelines.
| Impurity Name | Impurity Type | Typical Reporting Threshold (%) | Typical Identification Threshold (%) | Typical Qualification Threshold (%) |
| (2R,5R)-Avibactam | Process-Related (Isomer) | ≤ 0.05 | ≤ 0.10 | ≤ 0.15 |
| (2S,5S)-Avibactam | Process-Related (Isomer) | ≤ 0.05 | ≤ 0.10 | ≤ 0.15 |
| Avibactam Enantiomer | Process-Related (Isomer) | ≤ 0.05 | ≤ 0.10 | ≤ 0.15 |
| Descarbonyl Avibactam | Degradation Product | ≤ 0.05 | ≤ 0.10 | ≤ 0.15 |
| Various Benzyloxy-containing intermediates | Process-Related (Synthetic Intermediates) | ≤ 0.05 | ≤ 0.10 | ≤ 0.15 |
| Unspecified Impurities | - | ≤ 0.05 | ≤ 0.10 | - |
| Total Impurities | - | - | - | ≤ 1.0 |
Note: The thresholds provided are general examples based on ICH Q3A guidelines for a typical drug substance and may not represent the official limits for Avibactam.
Experimental Protocols for Impurity Analysis
A variety of analytical techniques are employed for the detection, identification, and quantification of Avibactam impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used methods.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating Avibactam from its impurities and degradation products.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 260 nm is often used.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[3]
-
-
Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[8]
LC-MS Method for Identification and Structural Elucidation
LC-MS is a powerful tool for identifying unknown impurities and confirming the structures of known ones.
-
Chromatographic Conditions: Similar to the HPLC method, a C18 column with a gradient of an aqueous buffer and an organic solvent is used.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to capture a wide range of impurities.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements for elemental composition determination.
-
Tandem MS (MS/MS): Fragmentation analysis is performed to elucidate the structure of the impurities.
-
Visualization of Avibactam Synthesis and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways for the synthesis of Avibactam and its degradation.
Simplified Synthetic Pathway of Avibactam
Caption: A simplified overview of the key steps in the synthesis of Avibactam and potential points of impurity formation.
Degradation Pathway of Avibactam
Caption: An illustration of the primary degradation pathways of Avibactam under various stress conditions.
Conclusion
A thorough understanding of the core structure of Avibactam and its potential impurities is paramount for the development of a safe and effective drug product. This technical guide has provided a detailed overview of the chemical nature of Avibactam, the classification and characterization of its process-related and degradation impurities, and the analytical methodologies required for their control. The provided diagrams of the synthetic and degradation pathways offer a visual representation of the origins of these impurities. By implementing robust analytical strategies and controlling the manufacturing process, the quality and purity of Avibactam can be assured, thereby safeguarding patient health.
References
- 1. nbinno.com [nbinno.com]
- 2. (2R,5R)-Avibactam Sodium Salt | SynZeal [synzeal.com]
- 3. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. veeprho.com [veeprho.com]
- 8. iosrphr.org [iosrphr.org]
Methodological & Application
Application Note and Protocol: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a crucial intermediate in the synthesis of Avibactam.[1][2][3] Avibactam is a non-β-lactam β-lactamase inhibitor, which is used in combination with antibiotics to treat serious bacterial infections.[1] This document provides a detailed protocol for the synthesis of this key intermediate, including reagent quantities, reaction conditions, and purification methods.
Chemical Properties
| Property | Value |
| CAS Number | 1192651-49-2[1] |
| Molecular Formula | C₁₄H₁₇N₃O₃[4][5] |
| Molecular Weight | 275.31 g/mol [4][5] |
| Appearance | White solid[1] |
Experimental Protocol
This protocol details the synthesis of this compound from its corresponding carboxylic acid precursor.[1]
Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | 276.29 | 5.0 g | 18.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 5.8 mL | 36.2 |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) | 191.70 | 5.2 g | 27.2 |
| Hydroxybenzotriazole (HOBt) | 135.13 | 3.7 g | 27.2 |
| Ammonium chloride (NH₄Cl) | 53.49 | 1.94 g | 36.2 |
| N,N-Dimethylformamide (DMF) | - | 60 mL | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Petroleum ether | - | As needed | - |
| Sodium sulfate (Na₂SO₄) | - | As needed | - |
| Ice water | - | 100 mL | - |
Procedure
-
To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol), EDCI (5.2 g, 27.2 mmol), HOBt (3.7 g, 27.2 mmol), and NH₄Cl (1.94 g, 36.2 mmol) in DMF (60 mL) at room temperature, add DIPEA (5.8 mL, 36.2 mmol).[1]
-
Stir the reaction mixture for 17 hours at room temperature.[1]
-
After 17 hours, dilute the reaction mixture with ice water (100 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 times).[1]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[1]
-
Concentrate the organic layer under reduced pressure.[1]
-
Purify the resulting residue by silica gel column chromatography using a 2:1 mixture of ethyl acetate and petroleum ether as the eluent.[1]
-
This purification yields this compound (4.0 g, 80% yield) as a white solid.[1]
Characterization Data
| Technique | Result |
| ESI-MS (EI+, m/z) | 276 [M+H]⁺[1] |
| ¹H-NMR (400 MHz, CDCl₃), δ (ppm) | 7.35-7.46 (m, 6H), 7.30 (s, ¹H), 4.90-4.97 (dd, J=11.2, 18 Hz, ²H), 3.68-3.70 (d, J=4.8, ¹H), 3.63 (s, ¹H), 2.91 (s, ²H), 2.04-2.08 (m, ¹H), 1.82-1.85 (m, ¹H), 1.61-1.65 (m, ²H)[6] |
| IR (KBr pellet cm⁻¹) | 3265, 1650, 1600 cm⁻¹[6] |
| Melting Point | 230-231°C[6] |
Experimental Workflow
References
- 1. This compound | 1192651-49-2 [chemicalbook.com]
- 2. CN106749242B - The preparation method of avibactam intermediate - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C14H17N3O3 | CID 57389435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for the Purification of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Introduction
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a key intermediate in the synthesis of novel β-lactamase inhibitors, such as Avibactam. The purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient and for minimizing impurities in the final drug product. This document provides detailed protocols for the purification of this compound using silica gel column chromatography, which is a widely adopted method for this purpose. An alternative recrystallization method and a representative preparative High-Performance Liquid Chromatography (HPLC) method are also described.
Purification Strategies
The primary method for the purification of this compound is normal-phase silica gel column chromatography.[1][2] This technique separates the target compound from reaction byproducts and unreacted starting materials based on their differential adsorption to the silica stationary phase. For achieving higher purity, recrystallization can be employed as a subsequent step or as an alternative to chromatography.[3] Additionally, preparative reversed-phase HPLC can be utilized for high-purity requirements, building upon analytical HPLC methods developed for related compounds.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the described purification methods.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica Gel (60-120 mesh)[2] | Silica Gel (200-300 mesh) |
| Mobile Phase | Ethyl Acetate : Petroleum Ether (2:1 v/v)[1] | Ethyl Acetate : Hexane (Gradient) |
| Elution Mode | Isocratic | Gradient |
| Sample Loading | Dry loading with silica gel | Wet loading in minimal dichloromethane |
| Yield | ~80%[1] | Not specified |
| Purity | >95% (by TLC/HPLC) | >98% (by HPLC) |
Table 2: Recrystallization and Preparative HPLC Parameters
| Parameter | Recrystallization | Preparative RP-HPLC |
| Solvent/Mobile Phase | n-Butyl Chloride[3] | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Stationary Phase | Not Applicable | C18 Silica, 5-10 µm |
| Purity Achieved | Up to 98.9%[3] | >99% |
| Key Advantage | Scalability, cost-effective | High resolution, high purity |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography (Flash Chromatography)
This protocol is designed for the purification of a multi-gram scale of the crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size (e.g., for 5 g of crude product, a column with a diameter of 4-5 cm is suitable).
-
Prepare a slurry of silica gel (60-120 mesh) in the mobile phase (Ethyl Acetate:Petroleum Ether, 2:1 v/v).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. The packed silica bed height should be around 20-25 cm.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase.
-
-
Sample Preparation and Loading:
-
Take the crude this compound and dissolve it in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the dried sample onto the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin the elution with the mobile phase at a constant flow rate (e.g., 10-15 mL/min).
-
Collect fractions of a suitable volume (e.g., 20-25 mL).
-
Monitor the fraction collection by Thin Layer Chromatography (TLC) using the same mobile phase and a UV lamp for visualization.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Concentrate the combined fractions under reduced pressure using a rotary evaporator to obtain the purified product as a white solid.[1]
-
Dry the solid under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from column chromatography or for crude material with a relatively high initial purity.
-
Dissolution:
-
Place the crude or partially purified this compound in a clean flask.
-
Add a minimal amount of n-butyl chloride and heat the mixture gently with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-butyl chloride.
-
Dry the purified crystals under high vacuum to obtain the final product. A purity of up to 98.9% can be achieved with this method.[3]
-
Protocol 3: Representative Preparative RP-HPLC Method
This protocol is an example for achieving very high purity on a smaller scale and is based on analytical methods for related compounds. Optimization will be required.
-
System Preparation:
-
Column: C18, 5 µm, 19 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Flow Rate: 15 mL/min
-
Detection: UV at 210 nm
-
Equilibrate the column with 95% A and 5% B for at least 15 minutes.
-
-
Sample Preparation:
-
Dissolve the compound in a minimal amount of the initial mobile phase composition (95:5 A:B).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Purification:
-
Inject the sample onto the column.
-
Run a linear gradient, for example:
-
5% to 60% B over 30 minutes.
-
60% to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 2 minutes and re-equilibrate.
-
-
Collect fractions based on the UV chromatogram.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for HPLC Purification of Avibactam Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avibactam is a non-β-lactam β-lactamase inhibitor, crucial in overcoming antibiotic resistance in Gram-negative bacteria. Its synthesis involves several key chiral intermediates, the purity of which is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of critical Avibactam intermediates using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on preparative-scale separation of chiral isomers.
Key Intermediates in Avibactam Synthesis
The synthesis of Avibactam involves several key intermediates. Among the most critical is the chiral piperidine derivative, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate and its oxalate salt. The correct stereochemistry of this intermediate is essential for the desired therapeutic effect of Avibactam. Another important precursor is the bicyclic core, (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide . Purification of these intermediates is necessary to remove diastereomeric impurities and other process-related impurities.[1][2]
HPLC and SFC in Intermediate Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of pharmaceutical intermediates.[3] For chiral separations, specialized chiral stationary phases (CSPs) are employed to resolve enantiomers and diastereomers.[1][4][5][] Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations, offering faster run times, reduced solvent consumption, and often providing orthogonal selectivity.[7][8][9][10][11][12]
Application Note 1: Preparative Chiral HPLC Purification of Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate
This protocol outlines the preparative separation of the desired (2S,5R) diastereomer of ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate from a mixture containing other stereoisomers.
Experimental Workflow
Caption: Workflow for Preparative HPLC Purification.
Methodology
1. Sample Preparation:
-
Dissolve the crude oxalate salt of ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate in the initial mobile phase to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
2. Preparative HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (or equivalent polysaccharide-based CSP), 20 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 18 mL/min |
| Injection Volume | 1-5 mL (depending on loading study results) |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
3. Fraction Collection:
-
Collect fractions based on the elution time of the desired (2S,5R) isomer, which should be determined from an initial analytical run.
-
Typically, the desired isomer will be the major peak. Collect the peak from the point of inflection on the upslope to the point of inflection on the downslope to maximize purity.
4. Post-Purification Analysis:
-
Pool the collected fractions containing the pure (2S,5R) isomer.
-
Evaporate the solvent under reduced pressure.
-
Analyze the purity and enantiomeric/diastereomeric excess of the final product using an analytical chiral HPLC method.
Quantitative Data Summary
| Parameter | Before Purification | After Purification |
| Diastereomeric Purity ((2S,5R) isomer) | ~90% | >99.5% |
| Yield of (2S,5R) isomer | - | >95% |
| Recovery | - | >90% |
Application Note 2: SFC Purification of (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
This protocol describes the purification of the key bicyclic intermediate of Avibactam from related impurities using preparative Supercritical Fluid Chromatography (SFC).
Logical Relationship of SFC Purification
Caption: Input-Process-Output of SFC Purification.
Methodology
1. Sample Preparation:
-
Dissolve the crude (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide in methanol to a concentration of 50 mg/mL.
-
Ensure complete dissolution; sonication may be required.
2. Preparative SFC Conditions:
| Parameter | Condition |
| Column | PrincetonSFC 2-Ethylpyridine, 21.2 x 250 mm, 5 µm |
| Mobile Phase | A: Supercritical CO2B: Methanol with 0.2% NH4OH |
| Gradient | 5% to 40% B over 10 minutes |
| Flow Rate | 70 mL/min |
| Back Pressure | 120 bar |
| Column Temperature | 40 °C |
| Detection | UV at 215 nm and/or Mass Spectrometry (MS) |
3. Fraction Collection:
-
Trigger fraction collection based on the UV or MS signal corresponding to the target compound.
-
The use of a mass detector provides higher specificity for collecting the desired product.
4. Post-Purification Analysis:
-
Evaporate the methanol from the collected fractions.
-
Determine the purity of the isolated compound using an analytical HPLC-UV/MS method.
Quantitative Data Summary
| Parameter | Before Purification | After Purification |
| Purity | ~95% | >99.8% |
| Yield | - | >92% |
| Recovery | - | >95% |
Conclusion
The described HPLC and SFC methods provide efficient and scalable solutions for the purification of key chiral intermediates in the synthesis of Avibactam. The high purity of these intermediates is crucial for the successful production of a safe and effective final drug product. These protocols can be adapted and optimized for different scales of production, from laboratory research to industrial manufacturing. The use of orthogonal techniques like HPLC and SFC can be a powerful strategy to ensure the highest purity standards are met.[13]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Integration of supercritical fluid chromatography into drug discovery as a routine support tool. II. investigation and evaluation of supercritical fluid chromatography for achiral batch purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: Synthesis of Beta-Lactamase Inhibitors Using (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, presents a significant challenge to global health. β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. The development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a critical strategy to combat this resistance mechanism.
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a key chiral intermediate in the synthesis of a new generation of non-β-lactam BLIs based on the diazabicyclooctane (DBO) core. This scaffold is the foundation for potent inhibitors such as avibactam. Avibactam and its analogues exhibit a broad spectrum of activity against class A, class C, and some class D serine β-lactamases.[1][2][3] Unlike traditional BLIs, avibactam acts as a covalent but reversible inhibitor, which contributes to its efficacy.[1][2][4]
These application notes provide detailed protocols for the synthesis of avibactam from this compound, summarize key quantitative data on its inhibitory activity, and illustrate the synthetic pathway and mechanism of action.
Data Presentation: Inhibitory Activity of Avibactam
The following table summarizes the 50% inhibitory concentrations (IC50) of avibactam against a range of clinically relevant β-lactamase enzymes. This data highlights the broad-spectrum activity of inhibitors synthesized from the DBO core.
| β-Lactamase Enzyme | Ambler Class | IC50 (μM) |
| CTX-M-15 | A | 0.002 |
| KPC-2 | A | 0.009 |
| SHV-5 | A | 0.004 |
| TEM-1 | A | 0.003 |
| E. cloacae P99 AmpC | C | 0.019 |
| P. aeruginosa AmpC | C | 0.013 |
| OXA-10 | D | 0.17 |
| OXA-23 | D | >64 |
| OXA-24/40 | D | 0.54 |
| OXA-48 | D | 0.041 |
Data compiled from multiple sources.
Experimental Protocols
Synthesis of Avibactam Sodium from this compound
This protocol details the one-pot debenzylation and sulfation of the starting material, followed by salt exchange to yield the final product, avibactam sodium.
Materials:
-
This compound
-
Sulfur trioxide trimethylamine complex
-
Triethylamine
-
10% Palladium on carbon (Pd/C)
-
Isopropanol
-
Water
-
Hydrogen gas
-
Tetrabutylammonium acetate
-
Dichloromethane (DCM)
-
Sodium 2-ethylhexanoate
-
Ethanol
Procedure:
-
One-Pot Debenzylation and Sulfation:
-
In a suitable hydrogenation vessel, combine this compound (1.0 equivalent), sulfur trioxide trimethylamine complex (1.2 equivalents), triethylamine (0.5 equivalents), and 10% w/w Pd/C (0.025 wt) in a 1:1 mixture of isopropanol and water.[5]
-
Flush the vessel with nitrogen at ambient pressure.
-
Introduce hydrogen gas into the vessel at a controlled rate (e.g., 0.4 mol equivalent per hour) until the debenzylation reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).[5]
-
Upon completion, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
-
Formation of the Tetrabutylammonium Salt:
-
To the filtrate from the previous step, add tetrabutylammonium acetate.
-
Extract the resulting tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate into dichloromethane (DCM).
-
Separate the organic layer and concentrate it under reduced pressure to yield the crude tetrabutylammonium salt.
-
-
Salt Exchange to Avibactam Sodium:
-
Dissolve the crude tetrabutylammonium salt in a mixture of ethanol and a small amount of water.[5][6]
-
Separately, prepare a solution of sodium 2-ethylhexanoate (2.0 equivalents) in ethanol.[5][6]
-
Slowly add the sodium 2-ethylhexanoate solution to the solution of the tetrabutylammonium salt while maintaining the temperature at approximately 30°C.[6]
-
Stir the reaction mixture for 2 hours to allow for the precipitation of avibactam sodium.[5][6]
-
Collect the precipitate by filtration, wash with ethanol, and dry under vacuum to yield avibactam sodium as a white crystalline solid.[6]
-
Visualizations
Caption: Synthetic workflow for the conversion of the benzyloxy-protected intermediate to Avibactam Sodium.
Caption: Mechanism of β-lactamase inhibition by Avibactam, protecting β-lactam antibiotics.
References
- 1. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigarra.up.pt [sigarra.up.pt]
Application Notes and Protocols for the Development of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent development of novel antibacterial agents that can overcome existing resistance mechanisms. This document provides detailed application notes and protocols for key experiments in the discovery and preclinical development of new antibiotics, focusing on innovative strategies and molecular targets.
I. Application Notes: Emerging Strategies in Antibacterial Drug Discovery
The development of new antibacterial drugs is moving beyond traditional approaches to explore a variety of novel strategies. These innovative methods aim to circumvent common resistance mechanisms and provide new therapeutic options against multidrug-resistant (MDR) pathogens.
1. Targeting Bacterial Virulence: Instead of directly killing bacteria, which imposes strong selective pressure for resistance, anti-virulence strategies aim to disarm pathogens.[1] This can be achieved by inhibiting the expression of virulence factors such as toxins, adhesins, and biofilm formation, rendering the bacteria more susceptible to host immune clearance.[1][2]
2. Quorum Sensing Inhibition: Bacteria communicate and coordinate collective behaviors, including virulence and biofilm formation, through a process called quorum sensing (QS).[2][3] Small molecules that interfere with QS signaling pathways, known as quorum sensing inhibitors (QSIs), represent a promising anti-virulence approach.[1] These inhibitors can disrupt bacterial communication without being bactericidal, thus potentially reducing the likelihood of resistance development.[1]
3. Bacteriophage Therapy: Bacteriophages, or phages, are viruses that specifically infect and kill bacteria.[4][5] Phage therapy is re-emerging as a viable alternative or adjunct to antibiotic treatment, particularly for infections caused by MDR bacteria.[5] Phages can be highly specific to their target bacteria, minimizing disruption to the host's beneficial microbiota.[5][6]
4. Antimicrobial Peptides (AMPs): AMPs are naturally occurring molecules that are part of the innate immune system of many organisms.[5][7] They exhibit broad-spectrum antimicrobial activity and often act by disrupting the bacterial cell membrane, a mechanism to which bacteria are less likely to develop resistance.
5. Nanotechnology-Based Drug Delivery: Nanoparticles can be engineered to improve the delivery and efficacy of antimicrobial agents.[1] They can be used to encapsulate antibiotics, protecting them from degradation and facilitating targeted delivery to the site of infection, thereby increasing local drug concentration and reducing systemic toxicity.
II. Novel Molecular Targets for Antibacterial Agents
Identifying and validating new molecular targets is crucial for the development of antibiotics with novel mechanisms of action. Several promising targets are currently being explored:
| Target Class | Specific Example(s) | Rationale for Targeting | Key Pathogens |
| Cell Wall Biosynthesis | Lipid II biosynthesis (e.g., LpxC, LpxH) | Essential for Gram-negative outer membrane integrity.[4] | Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli[4] |
| Fatty Acid Biosynthesis (FAS) | FabI, FabH | Essential for bacterial membrane synthesis and distinct from the mammalian FAS system.[8] | Staphylococcus aureus, Streptococcus pneumoniae |
| Bacterial Cell Division | FtsZ | A key protein in bacterial cytokinesis; its inhibition prevents cell division.[2] | Broad-spectrum |
| Two-Component Signal Transduction Systems (TCS) | VraSR, WalK/WalR | Regulate essential processes like cell wall metabolism, virulence, and antibiotic resistance.[1][9] | Staphylococcus aureus[1][9] |
| Quorum Sensing Systems | LuxS/AI-2, LasR/LasI | Control of virulence factor production and biofilm formation.[2] | Pseudomonas aeruginosa, Vibrio cholerae |
| Riboswitches | TPP riboswitch | Regulate essential gene expression in response to metabolite binding.[4] | Broad-spectrum |
III. Experimental Protocols
The following protocols describe key in vitro assays for the initial characterization of novel antibacterial agents.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Test compound (novel antibacterial agent)
-
Bacterial strains (e.g., reference strains from ATCC, clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
96-well microtiter plates[10]
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing sterile broth.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the test compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.[10]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.
-
Protocol: Time-Kill Kinetics Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11]
Materials:
-
Test compound
-
Log-phase bacterial culture
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile test tubes or flasks
-
Agar plates for colony counting
-
Incubator
Procedure:
-
Preparation:
-
Prepare a log-phase bacterial culture as described in the MIC protocol.
-
Prepare test tubes containing broth with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[10]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound.
-
A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum. A bacteriostatic agent inhibits growth but does not significantly reduce the viable cell count.
-
Protocol: Biofilm Inhibition and Disruption Assay
Objective: To evaluate the ability of a test compound to prevent biofilm formation or disrupt pre-formed biofilms.
Materials:
-
Test compound
-
Bacterial strain known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of the test compound in TSB in a 96-well plate.
-
Add the bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to each well.
-
Include a growth control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the control.
Procedure for Biofilm Disruption:
-
Grow biofilms in a 96-well plate as described above (steps 2-4) without the test compound.
-
After biofilm formation, remove the planktonic cells and wash the wells.
-
Add fresh broth containing serial dilutions of the test compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method as described above (steps 5-10).
IV. Visualizations
Signaling Pathway: Quorum Sensing in Gram-Negative Bacteria
Caption: Quorum sensing signaling pathway in Gram-negative bacteria.
Experimental Workflow: Antibacterial Drug Discovery
Caption: General workflow for antibacterial drug discovery and development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Three Innovations of Next-Generation Antibiotics: Evolvability, Specificity, and Non-Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Approaches to Combat Antimicrobial Resistance: A Review of Emerging Therapies and Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Targets for Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a critical intermediate in the synthesis of Avibactam, a potent, non-β-lactam β-lactamase inhibitor.[1][2] Avibactam is used in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria.[3] Given its role as a precursor, this compound can also be present as a process-related impurity in the final Avibactam drug substance.[2][4] Therefore, its use as a reference standard is essential for the robust quality control of Avibactam, ensuring the purity, safety, and efficacy of the final pharmaceutical product.[5]
These application notes provide detailed protocols for the use of this compound as a reference standard for the identification and quantification of impurities in Avibactam drug substance and drug product development.
Physicochemical and Purity Data
The following table summarizes the key physicochemical properties and typical purity specifications for the this compound reference standard.
| Parameter | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonym(s) | Avibactam sodium intermediate, Avibactam Impurity 6 | [4] |
| CAS Number | 1192651-49-2 | [4] |
| Molecular Formula | C₁₄H₁₇N₃O₃ | [4] |
| Molecular Weight | 275.31 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Purity (by HPLC) | ≥98% | [4] |
| Storage Conditions | 4°C, protected from moisture | [4] |
Application: Impurity Profiling in Avibactam Synthesis
The primary application of this compound as a reference standard is in the development and validation of analytical methods for impurity profiling of Avibactam. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for the detection and quantification of such impurities.[5]
Experimental Workflow for Impurity Analysis
The following diagram illustrates the typical workflow for using the reference standard in the quality control of Avibactam.
Caption: Workflow for impurity analysis.
Protocols
Protocol 1: Preparation of Standard Solutions
Objective: To prepare stock and working standard solutions of this compound for HPLC analysis.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Sonicator
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5-10 minutes to dissolve the standard completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the 50:50 acetonitrile/water mixture and mix thoroughly.
-
-
Working Standard Solution Preparation (for calibration curve):
-
Prepare a series of working standard solutions by serial dilution of the stock solution. For example, to prepare standards of 10, 5, 2, 1, and 0.5 µg/mL:
-
Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a 10 µg/mL solution.
-
Perform subsequent dilutions to obtain the desired concentrations for the calibration curve.
-
-
Storage: Store stock and working solutions at 2-8°C and use within 24 hours.
Protocol 2: HPLC Method for Impurity Quantification
Objective: To provide a representative HPLC method for the quantification of this compound as an impurity in Avibactam.
Note: This is a general method and may require optimization based on the specific instrumentation and sample matrix.
| HPLC Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Run Time | 30 minutes |
System Suitability:
Before sample analysis, inject a working standard solution (e.g., 5 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
Analysis Procedure:
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject each of the working standard solutions to generate a calibration curve.
-
Inject the test sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the impurity in the sample using the linear regression equation from the calibration curve.
Signaling Pathway (Not Applicable)
This compound is a synthetic intermediate and does not have a known signaling pathway or mechanism of action in a biological context. Its relevance is in the chemical synthesis pathway leading to Avibactam. The diagram below illustrates its position in the synthesis of Avibactam.
Caption: Position in Avibactam Synthesis.
Conclusion
The use of this compound as a reference standard is indispensable for the quality control of Avibactam. The protocols outlined in these application notes provide a framework for the accurate identification and quantification of this potential impurity, thereby supporting the development and manufacturing of safe and effective pharmaceutical products. Researchers are encouraged to adapt and validate these methods for their specific laboratory conditions and regulatory requirements.
References
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Avibactam and Its Impurities
Introduction
Avibactam is a non-β-lactam β-lactamase inhibitor, co-administered with β-lactam antibiotics such as ceftazidime to combat infections caused by multidrug-resistant Gram-negative bacteria.[1][] During the synthesis, formulation, and storage of Avibactam, process-related impurities and degradation products can arise, potentially impacting its efficacy and safety.[1][3] Regulatory authorities necessitate the monitoring and control of these impurities.[] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Avibactam and its potential impurities. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for quality control and stability studies.
The primary types of impurities associated with Avibactam sodium include:
-
Related Substances: Byproducts formed during the manufacturing process.[1]
-
Degradation Products: Formed due to exposure to environmental factors such as light, heat, and moisture.[1] Known degradation pathways include hydrolysis and oxidative cleavage of the diazabicyclooctane ring and the sulfonate moiety.[3]
-
Residual Solvents: Trace amounts of solvents used during manufacturing.[1]
Analytical Method
A stability-indicating RP-HPLC method was developed to separate Avibactam from its known impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil ODS C18 (150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Mixed Phosphate Buffer (pH 4.0, adjusted with orthophosphoric acid) : Acetonitrile (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 231 nm[4] |
| Column Temperature | 30°C[5] |
| Injection Volume | 10 µL |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and transfer 10 mg of Avibactam reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations for linearity and accuracy studies.
Sample Solution Preparation:
-
Accurately weigh a quantity of the drug substance or product equivalent to 10 mg of Avibactam and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A concentration of 1 mg/mL of Avibactam was subjected to the following stress conditions:
-
Acid Hydrolysis: 5 mL of the sample solution was mixed with 1 mL of 0.1 N HCl and kept at room temperature for 3 hours. The solution was then neutralized with 1 mL of 0.1 N NaOH and diluted with the mobile phase.[6]
-
Alkaline Hydrolysis: 5 mL of the sample solution was mixed with 1 mL of 0.1 N NaOH and kept at room temperature for 3 hours. The solution was then neutralized with 1 mL of 0.1 N HCl and diluted with the mobile phase.[6]
-
Oxidative Degradation: 5 mL of the sample solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was then diluted with the mobile phase.
-
Thermal Degradation: The solid drug substance was placed in a controlled temperature oven at 80°C for 48 hours. A sample was then prepared from the heat-stressed drug substance.
-
Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours in a photostability chamber. A sample was then prepared from the light-stressed drug substance.
Method Validation Summary
The developed analytical method was validated according to ICH guidelines. The following validation parameters were assessed:
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Quantitative Data
The quantitative performance of the method for Avibactam is summarized in the table below. While specific quantitative data for individual impurities is not extensively available in the public domain, the method's ability to separate these impurities from the main peak ensures their detection and monitoring.
| Parameter | Result for Avibactam |
| Linearity Range (µg/mL) | 60 - 120[4] |
| Correlation Coefficient (r²) | 0.999[4] |
| Accuracy (% Recovery) | 99.75%[4] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.22 µg/mL |
| Limit of Quantification (LOQ) | 0.68 µg/mL |
Note: The LOD and LOQ values presented are from a similar validated method and may vary slightly with the exact instrumentation and conditions used.
Results and Discussion
The developed RP-HPLC method successfully separated Avibactam from its process-related and degradation impurities. The retention time for Avibactam was found to be approximately 4.410 minutes.[4] The forced degradation studies showed significant degradation of Avibactam under acidic, alkaline, and oxidative conditions, with the formation of distinct degradation products. The method was able to resolve the degradation product peaks from the main Avibactam peak, confirming its stability-indicating nature.
Visualizations
Caption: Analytical workflow for the determination of Avibactam and its impurities.
Caption: Logical relationship between Avibactam, its impurities, and stress conditions.
Conclusion
The described RP-HPLC method is simple, rapid, precise, and accurate for the determination of Avibactam and its impurities in bulk drug and pharmaceutical dosage forms. The method has been shown to be stability-indicating through forced degradation studies, making it suitable for routine quality control analysis and for monitoring the stability of Avibactam samples. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality assessment of Avibactam.
References
- 1. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 5. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 6. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
In Vitro Assays for Anti-Inflammatory Activity of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a panel of in vitro assays designed to evaluate the anti-inflammatory properties of novel heterocyclic compounds. These assays are crucial early-stage screening tools in the drug discovery and development pipeline, offering insights into a compound's potential mechanism of action and efficacy. The following sections detail the principles, methodologies, and data interpretation for key assays targeting different aspects of the inflammatory response.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Application Note: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay assesses the ability of heterocyclic compounds to inhibit NO production in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The quantification of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent serves as an indicator of NO production.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The following day, replace the medium with fresh medium containing various concentrations of the heterocyclic test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include a negative control group (cells without LPS stimulation) and a positive control group (LPS-stimulated cells without compound treatment).
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Data Presentation:
| Heterocyclic Compound | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| Compound A | 1 | 15.2 ± 2.1 | 25.8 |
| 10 | 48.9 ± 3.5 | ||
| 50 | 85.1 ± 4.2 | ||
| Compound B | 1 | 8.5 ± 1.5 | 45.2 |
| 10 | 35.7 ± 2.8 | ||
| 50 | 72.4 ± 3.9 | ||
| Benzofuran Hybrid 5d | - | - | 52.23 ± 0.97[1] |
Data are representative and should be generated for each specific compound.
Inhibition of Pro-inflammatory Cytokine Production
Application Note: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response.[2] This assay evaluates the ability of heterocyclic compounds to suppress the production and release of these key cytokines from LPS-stimulated RAW 264.7 macrophages. Quantification is typically performed using the highly sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA).[3][4][5]
Experimental Protocol:
-
Cell Culture, Seeding, and Treatment:
-
Follow the same procedure as described for the NO inhibition assay (Section 1, steps 1 and 2). Seed RAW 264.7 cells at a density of 2 x 10⁵ cells/well in a 24-well plate.[6]
-
-
Sample Collection:
-
After the 24-hour incubation with compounds and LPS, centrifuge the culture plates and collect the supernatants.[7]
-
-
Cytokine Quantification (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[8][9]
-
Briefly, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest, adding the cell supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Data Presentation:
| Heterocyclic Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Compound C | 1 | 12.8 ± 1.9 | 18.3 ± 2.5 |
| 10 | 45.2 ± 3.1 | 52.1 ± 4.0 | |
| 50 | 82.6 ± 4.5 | 88.9 ± 3.7 | |
| Compound D | 1 | 9.1 ± 1.2 | 11.7 ± 1.8 |
| 10 | 38.4 ± 2.7 | 41.5 ± 3.3 | |
| 50 | 75.3 ± 3.8 | 79.2 ± 4.1 |
Data are representative and should be generated for each specific compound.
Inhibition of Cyclooxygenase (COX) Enzymes
Application Note: Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation.[3] This assay determines the inhibitory activity and selectivity of heterocyclic compounds against both COX-1 and COX-2.
Experimental Protocol:
-
Enzyme and Substrate Preparation:
-
Use commercially available purified ovine or human COX-1 and COX-2 enzymes.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors such as hematin and L-epinephrine.[3]
-
Prepare the substrate, arachidonic acid, in an appropriate solvent.
-
-
Inhibition Assay:
-
Detection of Prostaglandin Production:
-
The COX peroxidase activity can be measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11]
-
Alternatively, the production of a specific prostaglandin, such as PGE₂, can be quantified using an ELISA kit or by LC-MS/MS for higher accuracy.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ values (the concentration of compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation:
| Heterocyclic Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Indomethacin Analog 3e | - | 0.34[12] | - |
| Indomethacin Analog 3c | - | 1.39[12] | - |
| Thiazole A3 | >300 | 26.87 | >11.16 |
| Celecoxib (Reference) | >100 | 0.30[13] | >303[13] |
Data are representative and should be generated for each specific compound.
Inhibition of Lipoxygenase (LOX) Enzymes
Application Note: Lipoxygenases (LOX) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators involved in inflammation. This assay measures the ability of heterocyclic compounds to inhibit LOX activity.
Experimental Protocol:
-
Reagent Preparation:
-
Use commercially available soybean lipoxygenase.
-
Prepare a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare the substrate, linoleic acid.
-
-
Inhibition Assay:
-
In a 96-well plate, mix the test compound solution with the lipoxygenase solution and incubate for a short period (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the linoleic acid substrate.
-
-
Measurement of Activity:
-
The formation of the conjugated diene product from linoleic acid can be monitored by measuring the increase in absorbance at 234 nm with a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value for the compound.
-
Data Presentation:
| Heterocyclic Compound | Concentration (µM) | LOX Inhibition (%) | IC₅₀ (µM) |
| Compound E | 10 | 22.5 ± 2.8 | 35.7 |
| 25 | 48.1 ± 3.9 | ||
| 50 | 78.9 ± 4.6 | ||
| Compound F | 10 | 15.3 ± 2.1 | 58.2 |
| 25 | 39.6 ± 3.2 | ||
| 50 | 65.4 ± 4.1 |
Data are representative and should be generated for each specific compound.
Inhibition of NF-κB Signaling Pathway
Application Note: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[2][6] This assay determines whether a heterocyclic compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway. A common method is the use of a reporter gene assay.
Experimental Protocol:
-
Cell Line and Transfection:
-
Use a suitable cell line (e.g., HEK293 or RAW 264.7) stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[14]
-
-
Cell Treatment and Stimulation:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the heterocyclic compounds for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, for a defined period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
-
Determine the IC₅₀ value.
-
Data Presentation:
| Heterocyclic Compound | Concentration (µM) | NF-κB Inhibition (%) | IC₅₀ (µM) |
| Compound G | 1 | 18.7 ± 2.3 | 19.8 |
| 10 | 42.1 ± 3.6 | ||
| 50 | 89.3 ± 4.8 | ||
| Compound H | 1 | 11.2 ± 1.9 | 31.5 |
| 10 | 36.5 ± 3.1 | ||
| 50 | 77.6 ± 4.3 |
Data are representative and should be generated for each specific compound.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. academicjournals.org [academicjournals.org]
- 12. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
Application Note: Evaluating Anti-Inflammatory Compounds using the Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for the screening and evaluation of acute anti-inflammatory activity.[1][2] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a well-characterized biphasic inflammatory response, marked by edema, hyperalgesia, and erythema.[1][3] This model is instrumental in the preclinical assessment of novel anti-inflammatory therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
The initial phase of inflammation, occurring within the first hour, is attributed to the release of histamine, serotonin, and bradykinin.[3] The subsequent, delayed phase, beginning after the first hour, involves the infiltration of neutrophils and the release of pro-inflammatory mediators, including prostaglandins, nitric oxide, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] The generation of these mediators is largely driven by the activation of signaling pathways such as Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB).[4][5]
This application note provides a detailed protocol for inducing paw edema with carrageenan in rodents and for assessing the efficacy of a test compound in mitigating the inflammatory response.
Data Presentation
The anti-inflammatory effects of a test compound are typically quantified by measuring the reduction in paw edema volume compared to a vehicle-treated control group. The results can be summarized in a table for clear comparison.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours post-carrageenan (Mean ± SEM) | Paw Volume (mL) at 5 hours post-carrageenan (Mean ± SEM) | % Inhibition of Edema at 5 hours |
| Vehicle Control (Saline) | - | 0.85 ± 0.05 | 1.10 ± 0.07 | 0% |
| Test Compound | 10 | 0.62 ± 0.04 | 0.75 ± 0.05 | 31.8% |
| Test Compound | 25 | 0.48 ± 0.03 | 0.55 ± 0.04 | 50.0% |
| Indomethacin (Positive Control) | 10 | 0.55 ± 0.04 | 0.60 ± 0.05 | 45.5% |
*p < 0.05 compared to Vehicle Control. SEM: Standard Error of the Mean.
Experimental Protocol
Materials and Reagents
-
Male Wistar rats or Swiss albino mice (specific age and weight should be consistent throughout the study, e.g., 180-250g for rats).[6]
-
Lambda (λ)-Carrageenan (1% w/v in sterile 0.9% saline).[1][7]
-
Test compound at desired concentrations.
-
Vehicle for the test compound (e.g., saline, distilled water, or a specific solvent).
-
Positive control: Indomethacin (e.g., 10 mg/kg).[1]
-
Animal handling and injection equipment (syringes, needles).
Procedure
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Animal Grouping: Randomly divide the animals into experimental groups (n=6 per group is common):[1]
-
Group I: Vehicle Control (receives only the vehicle).
-
Group II: Test Compound (at various doses).
-
Group III: Positive Control (e.g., Indomethacin).
-
-
Baseline Paw Volume Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer or digital caliper before any treatment.[1][8]
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.)).[1] The administration is typically done 30 to 60 minutes before the carrageenan injection to allow for absorption.[2][8]
-
Induction of Paw Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[1][7]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, 5, and 6 hours.[1]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Perform statistical analysis, such as a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test, to determine the significance of the observed effects.[3][6]
-
Visualizations
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Signaling Pathway of Carrageenan-Induced Inflammation
Caption: Key Signaling Pathways in Carrageenan-Induced Inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
Application Notes and Protocols: The Use of Diazabicyclooctanes in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the diazabicyclooctane scaffold in structure-activity relationship (SAR) studies across various therapeutic areas. Detailed protocols for key experiments are included to guide researchers in their drug discovery and development efforts.
Introduction to Diazabicyclooctanes in SAR
The diazabicyclooctane (DBO) scaffold is a versatile and privileged structure in medicinal chemistry. Its rigid, three-dimensional framework provides a unique conformational constraint on appended functional groups, allowing for the precise probing of ligand-receptor interactions. This has led to the successful development of DBO-based compounds targeting a range of biological entities, including nicotinic acetylcholine receptors (nAChRs), monoamine transporters, voltage-gated ion channels, and bacterial β-lactamases. SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of these molecules, ultimately leading to the identification of promising drug candidates.[1][2][3][4]
A typical SAR workflow involves the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. This iterative process of design, synthesis, and biological testing is crucial for identifying key structural features responsible for desired pharmacological effects and for minimizing off-target activities.[1][2]
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Application 1: Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
Diazabicyclooctane derivatives have been extensively explored as modulators of nAChRs, which are ligand-gated ion channels implicated in cognitive disorders, neurodegenerative diseases, and nicotine addiction.[5] The primary nAChR subtypes of interest in the central nervous system (CNS) are the α4β2 and α7 subtypes.[5] SAR studies in this area aim to develop subtype-selective agonists, partial agonists, and allosteric modulators with improved therapeutic profiles and reduced side effects.[6][7]
Signaling Pathway of nAChR Activation
Upon binding of an agonist, such as acetylcholine or a diazabicyclooctane derivative, the nAChR undergoes a conformational change, opening the ion channel.[5] This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and downstream cellular responses, including the release of neurotransmitters like dopamine and serotonin.[5]
Caption: Simplified signaling pathway of nAChR activation by an agonist.
Quantitative SAR Data for nAChR Modulators
The following table summarizes the activity of representative diazabicyclooctane derivatives at different nAChR subtypes. Potency is often expressed as the half-maximal effective concentration (EC₅₀) or the negative logarithm of this value (pEC₅₀).[5]
| Compound ID | Scaffold | Substitution Pattern | Target Subtype | pEC₅₀ (-log EC₅₀) | Reference |
| 1 | 3,8-diazabicyclo[4.2.0]octane | Varies | hα4β2 | 7.85 | [5] |
| 2 | 3,8-diazabicyclo[4.2.0]octane | Varies | hα3β4 | 6.22 | [5] |
| ABT-089 | Diazabicyclo[3.3.0]octane derivative | 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine | α4β2 | - |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to functionally characterize the interaction of diazabicyclooctane derivatives with specific nAChR subtypes expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
- Harvest and defolliculate oocytes from a female Xenopus laevis frog.
- Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
- Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with a physiological saline solution (e.g., ND96).
- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
3. Compound Application and Data Acquisition:
- Prepare stock solutions of the diazabicyclooctane test compounds in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the perfusion buffer.
- Apply acetylcholine or a known agonist to elicit a baseline response.
- Apply the test compounds at various concentrations to determine their effect (agonist, antagonist, or modulator).
- Record the induced currents using a suitable amplifier and data acquisition software.
4. Data Analysis:
- Measure the peak current amplitude for each compound concentration.
- Normalize the responses to the maximal response of a full agonist.
- Fit the concentration-response data to a Hill equation to determine the EC₅₀ and Hill slope.
Application 2: β-Lactamase Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics is a major public health threat, largely driven by the production of β-lactamase enzymes.[8] Diazabicyclooctanes have emerged as a potent new class of non-β-lactam β-lactamase inhibitors (BLIs).[9] Compounds like avibactam and relebactam are used in combination with β-lactam antibiotics to restore their efficacy against resistant bacteria.[8][10] SAR studies focus on broadening the spectrum of activity against different classes of β-lactamases (A, C, and D) and improving oral bioavailability.[8][11]
Mechanism of β-Lactamase Inhibition by DBOs
DBO inhibitors function as covalent inhibitors. The strained bicyclic ring system mimics the transition state of β-lactam hydrolysis. The DBO acylates a serine residue in the active site of the β-lactamase, forming a stable covalent adduct that inactivates the enzyme.[12]
Caption: Mechanism of β-lactamase inhibition by a diazabicyclooctane (DBO).
Quantitative SAR Data for DBO β-Lactamase Inhibitors
The inhibitory activity of DBOs is typically measured as the half-maximal inhibitory concentration (IC₅₀) against purified β-lactamase enzymes.
| Compound | Target Enzyme (Class) | R1 Substituent | R2 Substituent | IC₅₀ (nM) | Reference |
| Avibactam | CTX-M-15 (A) | -OSO₃H | -CONH₂ | 8 | [12] |
| Relebactam | KPC-2 (A) | -OSO₃H | -piperidine | 9 | [12] |
| ETX1317 | KPC-2 (A) | -CH₂CO₂H | -F | 16 | [8] |
| ETX1317 | P99 (C) | -CH₂CO₂H | -F | 13 | [8] |
| ETX1317 | OXA-48 (D) | -CH₂CO₂H | -F | 180 | [8] |
Experimental Protocol: Determination of IC₅₀ for β-Lactamase Inhibition
This protocol describes a common method for assessing the inhibitory potency of DBO compounds against a purified β-lactamase.
1. Reagents and Materials:
- Purified β-lactamase enzyme.
- Chromogenic β-lactam substrate (e.g., nitrocefin).
- DBO test compounds.
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
- 96-well microplate and a microplate reader.
2. Assay Procedure:
- Prepare serial dilutions of the DBO test compounds in the assay buffer.
- In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.
- Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).
- Initiate the reaction by adding the nitrocefin substrate.
- Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.
3. Data Analysis:
- Calculate the initial reaction velocity (rate of hydrolysis) for each inhibitor concentration.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
Application 3: Monoamine Transporter Inhibitors
Derivatives of the related 8-azabicyclo[3.2.1]octane scaffold have been investigated for their ability to inhibit monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[13][14] These transporters are key targets for the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. SAR studies aim to modulate the potency and selectivity of these compounds for the different transporters.
Quantitative SAR Data for Monoamine Transporter Inhibitors
The binding affinity of compounds to monoamine transporters is typically determined by radioligand binding assays and expressed as the inhibitory constant (Kᵢ).
| Compound ID | Scaffold | 8-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | Reference |
| 22e | 8-azabicyclo[3.2.1]octane | -CH₂-cyclopropyl | 4.0 | 4240 | 12800 | 1060 | [13][14] |
| 22g | 8-azabicyclo[3.2.1]octane | -CH₂-(4-Cl-Ph) | 3.9 | 1140 | 5290 | 292 | [13][14] |
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the general procedure for determining the binding affinity (Kᵢ) of test compounds for DAT, SERT, or NET.
1. Membrane Preparation:
- Use cell lines stably expressing the human transporter of interest (e.g., HEK293-hDAT).
- Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and various concentrations of the unlabeled test compound.
- To determine non-specific binding, a parallel set of wells is prepared with an excess of a known, high-affinity unlabeled ligand.
- Incubate the plates at a specific temperature for a set time to allow binding to reach equilibrium.
3. Filtration and Scintillation Counting:
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding versus the logarithm of the test compound concentration.
- Determine the IC₅₀ value from the resulting competition curve.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
"Membrane_Prep" [label="Prepare Membranes\nExpressing Transporter"];
"Assay_Setup" [label="Incubate Membranes with\nRadioligand & Test Compound"];
"Filtration" [label="Separate Bound & Free\nRadioligand via Filtration"];
"Counting" [label="Quantify Bound Radioactivity\n(Scintillation Counting)"];
"Data_Analysis" [label="Calculate IC50 and Ki Values"];
"Membrane_Prep" -> "Assay_Setup";
"Assay_Setup" -> "Filtration";
"Filtration" -> "Counting";
"Counting" -> "Data_Analysis";
}
Caption: A typical experimental workflow for a radioligand binding assay.
Conclusion
The diazabicyclooctane scaffold and its related structures are of significant interest in modern drug discovery. The application of systematic SAR studies has been instrumental in the development of potent and selective modulators of various biological targets. The protocols and data presented here serve as a guide for researchers to design and execute their own SAR investigations, ultimately contributing to the discovery of novel therapeutics for a wide range of diseases.
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. ijpcat.com [ijpcat.com]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazabicyclooctanes (DBOs): a potent new class of non-β-lactam β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Laboratory-Scale Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Introduction
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a crucial intermediate in the synthesis of Avibactam. Avibactam is a non-β-lactam β-lactamase inhibitor, which is used in combination with ceftazidime to treat a variety of serious bacterial infections. This document outlines a detailed protocol for the laboratory-scale synthesis of this key intermediate, providing a reproducible and efficient method for researchers and scientists in the field of drug development.
Overall Synthetic Pathway
The synthesis commences with the hydrolysis of the nitrile group of (2S, 5R)-5-[(benzyloxy)amino]-piperidine-2-carbonitrile to a carboxylic acid, followed by esterification to yield the methyl ester. The subsequent cyclization of this intermediate affords the bicyclic core, which is then hydrolyzed to the carboxylic acid. Finally, amidation of the carboxylic acid yields the target compound, this compound.
Figure 1: Overall synthetic pathway for the target compound.
Data Presentation
Table 1: Key Reagents and Materials
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (2S, 5R)-5-[(benzyloxy)amino]-piperidine-2-carbonitrile | - | C13H17N3O | 231.30 |
| Methyl (2S, 5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate hydrochloride | - | C14H21ClN2O3 | 316.78 |
| Methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate | - | C15H18N2O4 | 290.32 |
| (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | 1174020-25-7 | C14H16N2O4 | 276.29 |
| This compound | 1192651-49-2 | C14H17N3O3 | 275.31 |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) | 25952-53-8 | C8H18ClN3 | 191.70 |
| Hydroxybenzotriazole (HOBT) | 2592-95-2 | C6H5N3O | 135.12 |
| Ammonium chloride (NH4Cl) | 12125-02-9 | ClH4N | 53.49 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C8H19N | 129.24 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | 73.09 |
Table 2: Summary of a Representative Synthesis
| Step | Starting Material | Product | Yield (%) | Purity/Analytical Data |
| 1. Hydrolysis and Esterification | (2S, 5R)-5-[(benzyloxy)amino]-piperidine-2-carbonitrile (2.164 mmol) | Methyl (2S, 5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate hydrochloride (41%) | 41 | - |
| 2. Cyclization and Hydrolysis | Methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate (0.344 mmol) | Sodium (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate (68%) | 68 | Mass: 277 (M+1) as free acid.[1] |
| 3. Amidation | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (18.1 mmol) | This compound (80%) | 80 | ESI-MS (EI+, m/z): 276 [M+H]+. |
Experimental Protocols
Step 1: Synthesis of Methyl (2S, 5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate hydrochloride [1]
-
To a solution of (2S, 5R)-5-[(benzyloxy)amino]-piperidine-2-carbonitrile (200 mg, 0.865 mmol) in methanol (1 ml), add trimethylsilyl chloride (0.440 ml, 3.5 mmol) slowly at 25°C.
-
After 2 hours, heat the mixture to 55°C and continue stirring for 18 hours.
-
Evaporate the solvent under reduced pressure.
-
Suspend the residue in a saturated aqueous solution of sodium bicarbonate (5 ml).
-
Extract the mixture with ethyl acetate (2 x 5 ml).
-
Combine the organic phases, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the product, concentrate, and stir with ethereal hydrogen chloride solution to obtain the hydrochloride salt.
Step 2: Synthesis of Sodium (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate [1]
-
Prepare a solution of lithium hydroxide monohydrate (23 mg, 0.548 mmol) in a mixture of acetone:water (0.43 ml: 1.38 ml).
-
Add this solution to a stirred solution of methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate (100 mg, 0.344 mmol) in tetrahydrofuran (1 ml) at a temperature between -10 to 0°C.
-
After 2 hours, adjust the pH of the solution to 8-8.5 by adding a 2N aqueous solution of hydrochloric acid.
-
Extract the reaction mixture with ethyl acetate (2 ml).
-
Acidify the aqueous layer to pH 2-2.5 by adding a 2N aqueous solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 5 ml).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the residue, add a 0.5 M solution of sodium 2-ethylhexanoate in ethyl acetate.
-
Stir the mixture for 66 hours at about 25°C.
-
Filter the precipitate, wash with acetone (2 x 5 ml), and dry to obtain the sodium salt as a white solid.
Step 3: Synthesis of this compound
-
To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol), EDCI (5.2 g, 27.2 mmol), HOBT (3.7 g, 27.2 mmol), and NH4Cl (1.94 g, 36.2 mmol) in DMF (60 mL) at room temperature, add DIPEA (5.8 mL, 36.2 mmol).
-
Stir the reaction mixture for 17 hours.
-
Dilute the reaction mixture with ice water (100 mL).
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, dry over Na2SO4, and concentrate.
-
Purify the residue by silica gel column chromatography (2:1 EtOAc/petroleum ether) to afford the product as a white solid.
Figure 2: Experimental workflow for the amidation step.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a key intermediate in the synthesis of Avibactam.[1][2]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: My amide coupling reaction to form the target compound has a low yield. What are the common causes and how can I improve it?
A1: Low yields in the amide coupling of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid with an amine source are a frequent issue. Several factors can contribute to this:
-
Incomplete Activation of the Carboxylic Acid: The coupling reagent (e.g., EDCI) may not be efficiently activating the carboxylic acid. Ensure the reagent is fresh and used in the correct stoichiometric ratio (typically 1.5 equivalents).
-
Side Reactions of the Activated Intermediate: The activated carboxylic acid (e.g., O-acylisourea intermediate with EDCI) is susceptible to hydrolysis if moisture is present in the reaction. Use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction rate and yield. DMF is a common solvent for this reaction, and a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to neutralize the ammonium salt formed and facilitate the reaction.[3]
-
Difficult Work-up and Product Isolation: The product is polar and can be water-soluble to some extent, leading to losses during aqueous work-up. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with a suitable organic solvent like ethyl acetate.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in the amidation step.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A2: The most common side products in EDCI/HOBt mediated amide couplings include:
-
N-acylurea: This byproduct forms from the rearrangement of the O-acylisourea intermediate. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the activated intermediate to form an HOBt-ester, which is more reactive towards the amine and less prone to rearrangement.
-
Racemization: Although the use of HOBt minimizes racemization, it can still occur, especially if the reaction is run at elevated temperatures or for extended periods. It is advisable to conduct the reaction at room temperature or below.
-
Urea Byproduct: The coupling reagent itself forms a urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea from EDCI). While unavoidable, using EDCI is advantageous as its urea byproduct is water-soluble and can be easily removed during the aqueous work-up.[4]
Q3: I am facing difficulties in purifying the final product by column chromatography. What are the recommended conditions?
A3: The target compound is a polar carboxamide, which can present challenges during silica gel chromatography, such as tailing and poor separation.
-
Choice of Eluent: A common mobile phase for the purification of this compound is a mixture of ethyl acetate and petroleum ether (e.g., 2:1 ratio).[3] For highly polar compounds that show poor mobility, adding a small amount of a more polar solvent like methanol to the eluent system can be beneficial. In some cases, for very polar and basic compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane has been used.
-
Stationary Phase: Standard silica gel is typically used. However, if the compound is unstable on silica, alternative stationary phases like alumina or deactivated silica gel could be considered. For highly polar compounds, reverse-phase chromatography can also be an effective purification method.
-
Streaking/Tailing: This is common for polar compounds on silica. To mitigate this, you can try adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent to improve the peak shape.
Experimental Protocols
Protocol 1: Synthesis of this compound [3]
This protocol details the amide formation from the corresponding carboxylic acid.
-
Reaction Setup: To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol) in anhydrous DMF (60 mL) at room temperature, add 1-hydroxybenzotriazole (HOBt) (3.7 g, 27.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (5.2 g, 27.2 mmol).
-
Amine Addition: Add ammonium chloride (NH4Cl) (1.94 g, 36.2 mmol) to the mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (5.8 mL, 36.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 17 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ice water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 2:1) as the eluent to afford the title compound as a white solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Data Presentation
Table 1: Reagent Stoichiometry and Yield
| Reagent | Molar Equivalents | Purpose | Typical Yield (%) | Purity (%) | Reference |
| (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid | 1.0 | Starting Material | - | - | [3] |
| EDCI | 1.5 | Coupling Agent | 80 | >99 | [3] |
| HOBt | 1.5 | Racemization Suppressant | [3] | ||
| NH4Cl | 2.0 | Amine Source | [3] | ||
| DIPEA | 2.0 | Non-nucleophilic Base | [3] |
Table 2: Common Solvents and Their Properties for the Amidation Step
| Solvent | Polarity | Boiling Point (°C) | Remarks |
| Dimethylformamide (DMF) | High | 153 | Excellent solvent for reactants, but high boiling point can make removal difficult. |
| Dichloromethane (DCM) | Medium | 40 | Good solvent, easy to remove, but may have lower solubility for some starting materials. |
| Acetonitrile (MeCN) | High | 82 | Can be a good alternative to DMF, easier to remove. |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 1416134-63-8,methyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate | lookchem [lookchem.com]
- 3. This compound | 1192651-49-2 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a key intermediate in the production of Avibactam.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic routes have been developed, often starting from precursors like L-glutamic acid or ethyl-5-hydroxypicolinate. A common strategy involves the construction of the diazabicyclo[3.2.1]octane (DBO) core structure through a series of steps including cyclization and protection/deprotection sequences. One optimized process starts from commercially available Boc-benzylglutamate and proceeds through five isolated steps.[1][2] Another approach utilizes a lipase-catalyzed resolution to establish key stereocenters.[1][3]
Q2: What is the role of a protecting group in the synthesis, and which ones are commonly used?
A2: Protecting groups are crucial for preventing unwanted side reactions at specific functional groups. In the synthesis of the target molecule, protecting groups on nitrogen, such as Boc (N-tert-butyloxycarbonyl) and FMOC (9-fluorenylmethyloxycarbonyl), have been shown to favor the desired urea formation, a critical step in constructing the bicyclic ring system. The choice of protecting group can significantly impact reaction efficiency and yield.[1][4] The FMOC group, for instance, is favored for its milder deprotection conditions.[1][3]
Q3: How critical is the choice of solvent in the reaction?
A3: The solvent has a significant effect on the outcome of the synthesis, particularly during the urea formation step.[1][3] Screening of various solvents has demonstrated that chlorobenzene is a suitable choice that facilitates operable processing and can lead to high yields of the desired product.[1][3]
Troubleshooting Guide
Problem 1: Low yield during the urea formation/cyclization step.
-
Possible Cause: Direct cyclization without an appropriate protecting group on the piperidine nitrogen can be inefficient.
-
Solution: Introduce a protecting group, such as FMOC, to the nitrogen of the precursor, (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide. This has been shown to significantly improve the yield of the subsequent cyclization to form the urea subunit.[1][3][4] The reaction can be carried out using a cyclizing agent like carbonyl diimidazole (CDI).[5]
-
Possible Cause: Unfavorable reaction solvent.
-
Solution: The choice of solvent is critical. Chlorobenzene has been identified as a suitable solvent that can lead to a successful reaction with high yield.[1][3]
Problem 2: Difficulty with the conversion of the ester precursor to the amide.
-
Possible Cause: Attempting the ester-to-amide conversion after the formation of the urea subunit can result in low yields.[3]
-
Solution: Reverse the order of operations. Convert the ester to the amide first, followed by the urea formation. Treating the ethyl ester precursor with a solution of ammonia in methanol/toluene can yield the corresponding amide in high yield (e.g., 96.5%).[3]
Problem 3: Complicated purification process and use of environmentally unfriendly reagents.
-
Possible Cause: Some older synthetic routes employ reagents like diphosgene, which are hazardous and can lead to complex purification steps.[1]
-
Solution: Adopt newer, optimized routes that utilize more environmentally friendly reagents and conditions. For example, a one-pot debenzylation and sulfation reaction has been developed using a Pd/C catalyst in a water/isopropyl alcohol solvent system.[1] This approach avoids harsh reagents and simplifies the workflow.
Data Presentation
Table 1: Impact of Synthetic Strategy on Yield
| Step | Traditional Approach | Optimized Approach with Protecting Group |
| Urea Formation/Cyclization | Low and variable yields reported. | Up to 89% yield with FMOC protection in chlorobenzene.[1][3] |
| Amide Formation | Can be inefficient if performed after urea formation.[3] | 96.5% yield when performed prior to cyclization.[3] |
| Overall Yield (multi-step) | Reported around 9.0-11.0% in some earlier routes.[1][3] | An efficient 10-step synthesis reported an overall yield of 23.9%.[1][3] A 5-step process from Boc-benzylglutamate achieved a 35.0% overall yield.[1] |
Experimental Protocols
Protocol 1: Amide Formation from Ethyl Ester Precursor
-
Mix the starting material, Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, with a 7 M solution of ammonia in methanol.[1]
-
Stir the reaction mixture at room temperature for approximately 8 hours, monitoring completion by Thin Layer Chromatography (TLC).[1]
-
Filter the reaction to remove any solid byproducts and wash the collected solid with methanol.
-
Combine the filtrates and concentrate under vacuum.
-
Add toluene and repeat the concentration step to azeotropically remove residual methanol.[1]
-
The resulting solution containing (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide can be used in the next step.
Protocol 2: FMOC Protection and Urea Cyclization
-
To a solution of (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide in chlorobenzene at 20 °C, add diisopropylethylamine (DIPEA).[1]
-
Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in chlorobenzene to the mixture.
-
Stir the mixture at 30 °C until the protection reaction is complete.
-
Cool the mixture to 15 °C and add carbonyl diimidazole (CDI) dropwise.[1]
-
Continue stirring at 15 °C for approximately 11 hours until the cyclization is complete, yielding this compound.[1]
Visualizations
Caption: Optimized synthetic workflow for this compound.
Caption: Troubleshooting logic for low cyclization yield.
References
Technical Support Center: Stereoselective Synthesis of Diazabicyclo[3.2.1]octanes
Welcome to the technical support center for the stereoselective synthesis of diazabicyclo[3.2.1]octane derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving high stereoselectivity in diazabicyclo[3.2.1]octane synthesis?
A1: High stereoselectivity is typically achieved through several key strategies:
-
1,3-Dipolar Cycloadditions: This is a powerful method involving the reaction of azomethine ylides with dipolarophiles. The use of chiral catalysts, such as rhodium(II) complexes in combination with chiral Lewis acids, can afford high diastereo- and enantioselectivity.
-
Intramolecular Cyclization: Strategies like the Wacker-type cyclization can provide enantioselective pathways to related bicyclic cores.
-
Substrate Control: The inherent chirality of the starting materials or the use of chiral auxiliaries can effectively direct the stereochemical outcome of the cyclization.
-
Photochemical Methods: For instance, a diastereoselective photo-induced Barton decarboxylative thiolation has been used for the synthesis of specific 2-thio-substituted 1,6-diazabicyclo[3.2.1]octane derivatives.[1][2]
Q2: What are the key factors that influence the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) in the 1,3-dipolar cycloaddition approach?
A2: Several factors critically impact the stereochemical outcome:
-
Catalyst System: In dual catalytic systems, the choice of both the rhodium(II) complex and the chiral Lewis acid is crucial. The combination of these catalysts dictates the facial selectivity of the cycloaddition.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting stereoselectivity.
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer, leading to higher selectivity.
-
Substituents: The steric and electronic properties of the substituents on both the azomethine ylide precursor and the dipolarophile can significantly influence the approach of the reactants and the resulting stereochemistry. A switch between exo and endo selectivity has been observed depending on the diazo substrates used.
Q3: What is a common side product in the synthesis of 3,8-diazabicyclo[3.2.1]octanes via 1,3-dipolar cycloaddition of 3-oxidopyraziniums, and how can its formation be understood?
A3: A common side product is the corresponding 2,5-diazabicyclo[2.2.2]octane.[3] The formation of this isomer can occur via a Wagner-Meerwein rearrangement of the initially formed 3,8-diazabicyclo[3.2.1]octane.[3] This rearrangement is thought to be a domino process involving the initial 1,3-dipolar cycloaddition, followed by a skeletal rearrangement.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. Suboptimal reaction temperature.2. Incorrect solvent choice.3. Steric or electronic effects of substrates are not ideal for the chosen conditions. | 1. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).2. Test a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF).3. If possible, modify the substituents on the starting materials to enhance steric differentiation in the transition state. |
| Low Enantiomeric Excess (e.e.) | 1. Ineffective chiral catalyst or ligand.2. Presence of impurities that may poison the catalyst.3. Racemization of the product or intermediates under the reaction conditions. | 1. Screen a panel of chiral ligands or catalysts. For dual catalytic systems, vary both the metal complex and the chiral Lewis acid.2. Ensure all reagents and solvents are of high purity and rigorously dried.3. Attempt the reaction at a lower temperature and for a shorter duration. Analyze the e.e. at different time points to check for degradation. |
| Formation of Isomeric Side Products (e.g., diazabicyclo[2.2.2]octane) | 1. The reaction conditions favor a rearrangement of the desired product.2. The reaction mechanism has competing pathways (e.g., [3+2] vs. [4+2] cycloaddition). | 1. Modify the reaction conditions (e.g., temperature, solvent, catalyst) to disfavor the rearrangement pathway.2. Computational studies (DFT) can help to understand the energetics of competing pathways and guide the selection of conditions that favor the desired product. |
| No or Low Yield of the Desired Product | 1. Decomposition of starting materials or intermediates.2. Inactive catalyst.3. Unsuitable reaction conditions (temperature, concentration). | 1. Confirm the stability of starting materials under the reaction conditions. Consider using more robust protecting groups if necessary.2. Verify the activity of the catalyst. If using a pre-catalyst, ensure proper activation.3. Systematically screen reaction parameters, including temperature, concentration, and stoichiometry of reagents. |
Quantitative Data
Table 1: Effect of Chiral Lewis Acid on the Asymmetric 1,3-Dipolar Cycloaddition
| Entry | Chiral Lewis Acid | Yield (%) | d.r. (exo/endo) | e.e. (%) of exo isomer |
| 1 | Mg(OTf)2 / (S,S)-Ph-BOX | 85 | >99:1 | 95 |
| 2 | Sc(OTf)3 / (R,R)-Ph-BOX | 92 | >99:1 | 98 |
| 3 | Cu(OTf)2 / (S)-TF-BiphamPhos | 78 | 95:5 | 90 |
| 4 | Zn(OTf)2 / (R)-BINAP | 65 | 90:10 | 85 |
Reaction conditions: Rh2(OAc)4 (1 mol%), chiral Lewis acid (10 mol%), diazo imine (1.0 equiv.), acryloylpyrazolidinone (1.2 equiv.), solvent, temperature.
Table 2: Influence of Dipolarophile on the Cycloaddition with 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium
| Entry | Dipolarophile | Time (h) | Temperature (°C) | Product(s) | Yield (%) |
| 1 | Methyl acrylate | 0.5 | rt | 20a / 21a | 73 / 5 |
| 2 | tert-Butyl acrylate | 1.5 | rt | 20b / 21b | 63 / 7 |
| 3 | Methyl crotonate | 6 | rt | 20c | 51 |
| 4 | Methyl cinnamate | 4 | 80 | 20da / 20db | 13 (3:4 mixture) |
| 5 | Methyl 4-nitrocinnamate | 4 | 80 | 20e | 23 |
Products 20a-e are 3,8-diazabicyclo[3.2.1]octanes. Products 21a and 21b are 2,5-diazabicyclo[2.2.2]octanes. Data extracted from Riesco-Llach et al. (2024).[3]
Experimental Protocols
General Procedure for Asymmetric 1,3-Dipolar Cycloaddition using a Dual Catalytic System
To a solution of the chiral Lewis acid (0.02 mmol) in dry CH2Cl2 (1.0 mL) at room temperature under an argon atmosphere is added the rhodium(II) catalyst (0.01 mmol). The mixture is stirred for 30 minutes. A solution of the dipolarophile (0.24 mmol) in CH2Cl2 (1.0 mL) is then added, and the mixture is cooled to the desired temperature (e.g., 0 °C). A solution of the diazo imine (0.20 mmol) in CH2Cl2 (2.0 mL) is added dropwise over 1 hour. The reaction is stirred at this temperature until complete consumption of the starting material is observed by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired diazabicyclo[3.2.1]octane product. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: Workflow for the dual-catalytic asymmetric 1,3-dipolar cycloaddition.
Caption: Reaction pathways in the synthesis of 3,8-diazabicyclo[3.2.1]octanes.
References
- 1. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Avibactam Impurities
Welcome to the technical support center for the purification of Avibactam and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification and analysis of Avibactam.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during Avibactam purification?
A1: During the synthesis and storage of Avibactam, several types of impurities can arise. These are broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, synthetic intermediates, and byproducts formed during the multi-step synthesis of Avibactam.[1][2]
-
Degradation Products: Avibactam can degrade under various conditions such as exposure to light, heat, moisture, or non-optimal pH, leading to the formation of degradation products.[3] Known degradation pathways include hydrolysis and oxidative cleavage of the diazabicyclooctane ring.[1]
-
Isomers: Chiral isomers, particularly diastereomers, can be formed during the synthesis of Avibactam intermediates. These are often challenging to separate due to their similar physicochemical properties.
-
Residual Solvents: Trace amounts of organic solvents used during the manufacturing process may remain in the final product.[3]
Q2: Which analytical techniques are most effective for identifying and quantifying Avibactam impurities?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for the detection and quantification of Avibactam impurities.[3] These methods provide the necessary sensitivity and specificity for robust impurity profiling and are essential for ensuring the final product meets stringent quality and safety standards.[3][4]
Q3: What are the regulatory guidelines for controlling impurities in Avibactam?
A3: Regulatory bodies like the FDA and EMA require strict control of impurities in pharmaceutical products to ensure safety and efficacy.[3] Guidelines from the International Council for Harmonisation (ICH), such as Q3A, provide thresholds for reporting, identification, and qualification of impurities. For instance, impurities exceeding 0.10% often require identification, and those above 0.15% may need toxicological qualification.[5]
Q4: How does the stability of Avibactam affect its purification?
A4: Avibactam's stability is a critical factor during purification. It is susceptible to degradation, particularly through hydrolysis.[1][6] The purification process, including the choice of solvents, pH, and temperature, must be carefully controlled to minimize the formation of degradation products. Stability studies show that Avibactam's degradation is pH-dependent, and exposure to acidic or basic conditions can accelerate impurity formation.[1][7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification and analysis of Avibactam.
Q5: My HPLC chromatogram shows poor resolution between Avibactam and a known impurity. How can I improve the separation?
A5: Poor resolution can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity.[8]
-
Change the pH of the Mobile Phase: Since Avibactam and some of its impurities are ionizable, modifying the pH of the mobile phase can alter their retention times and improve separation. Ensure the chosen pH is within the stable range for the column.[7]
-
Use an Ion-Pairing Reagent: For highly polar compounds like Avibactam, adding an ion-pairing reagent such as tetrabutylammonium (TBA) to the mobile phase can enhance retention and improve resolution.[9]
-
Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a polar-embedded column or a different C18 phase) to achieve a different selectivity.
Q6: I am observing significant peak tailing for the Avibactam peak in my HPLC analysis. What could be the cause and how can I fix it?
A6: Peak tailing for a basic compound like Avibactam is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[10]
-
Use a Lower pH Mobile Phase: A mobile phase with a pH of around 3 can protonate the silanol groups, reducing their interaction with the analyte.[8]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[10]
-
Employ an End-Capped Column: Use a high-quality, end-capped HPLC column where the residual silanol groups are minimized.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.[11]
Q7: The recovery of Avibactam from my preparative HPLC purification is low. What are the potential reasons?
A7: Low recovery in preparative HPLC can be due to several factors:
-
Suboptimal Elution Conditions: The elution gradient may be too steep, or the flow rate too high, leading to incomplete elution of the compound. Try using a shallower gradient.
-
Compound Precipitation: Avibactam may precipitate on the column if the mobile phase has insufficient solubilizing power or if the sample is too concentrated. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[10]
-
Degradation on the Column: If the stationary phase is not inert or if the mobile phase conditions are harsh, Avibactam may degrade during the purification process.
-
Improper Fraction Collection: The parameters for fraction collection (e.g., threshold, slope) may not be optimized, leading to the loss of product in the waste or adjacent fractions.
Q8: How can I effectively separate the diastereomeric impurities of Avibactam?
A8: The separation of diastereomers is a significant challenge due to their similar physical properties.
-
Chiral Chromatography: The most effective method is often to use a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC).
-
Method Development: Screen different chiral columns and mobile phase systems to find the optimal conditions for separation. Modifiers and additives in the mobile phase can play a crucial role.
-
Preparative Chromatography: Once an analytical method is developed, it can be scaled up to preparative chromatography for the isolation of the desired isomer. This may require multiple runs to achieve high purity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and stability of Avibactam.
Table 1: HPLC Method Parameters for Avibactam and Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Column | Inertsil-ODS C18 (250 x 4.6 mm, 5 µm)[4] | XBridge BEH C18[12] |
| Mobile Phase | Methanol and Acetonitrile (70:30 v/v)[4] | 20 mM sodium phosphate buffer/acetonitrile (90:10 v/v), pH 6.5, with 5 mM TBA[12] |
| Flow Rate | 1.0 mL/min[4] | Not specified |
| Detection | UV at 275 nm[4] | UV |
| Retention Time (Avibactam) | Not specified | 4.8 min[12] |
Table 2: LC-MS/MS Method Parameters for Avibactam Analysis
| Parameter | Method 1 | Method 2 |
| Column | Amide column[12] | Reverse-phase C18 column[13] |
| Extraction | Weak anionic exchange solid-phase extraction[12] | Protein precipitation[13] |
| Mobile Phase | Gradient elution[13] | Not specified |
| Detection | Mass spectrometer in positive and negative ion switching mode[13] | Tandem Mass Spectrometry[12] |
| Run Time | 4 minutes[13] | Not specified |
| Calibration Range | 10-10,000 ng/mL[12] | Not specified |
Table 3: Stability of Avibactam under Different Conditions
| Condition | Medium | Half-life (t½) | Reference |
| Thermal (36°C) | Broth (pH 7.25) | 446 hours | [14] |
| Hydrolysis | Varies with pH | Not specified | [1][6] |
| In combination with Ceftazidime | Elastomeric infusion devices (refrigerated) | Degradation <5% for up to 10-14 days depending on concentration | [13] |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of Avibactam
This protocol is a general guideline and should be optimized for specific instrumentation and impurity profiles.
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.[8]
-
The mobile phase can be a mixture of this buffer and an organic solvent like methanol or acetonitrile. A common starting ratio is 70:30 (v/v) buffer to organic solvent.[8]
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Avibactam sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Analysis:
-
Inject a blank (mobile phase), a standard solution of Avibactam, and the sample solution.
-
Identify and quantify impurities based on their retention times and peak areas relative to the Avibactam peak.
-
Protocol 2: Forced Degradation Study of Avibactam
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve Avibactam in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Avibactam in 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before analysis.
-
Oxidative Degradation: Treat an aqueous solution of Avibactam with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid Avibactam powder to dry heat (e.g., 105°C) for a defined period.
-
Photodegradation: Expose an aqueous solution of Avibactam to UV light in a photostability chamber.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1) to separate the degradation products from the parent drug.
Visualizations
Caption: Workflow for HPLC impurity profiling of Avibactam.
Caption: Plausible degradation pathway of Avibactam involving hydrolysis and recyclization.
Caption: Troubleshooting decision tree for common HPLC issues in Avibactam analysis.
References
- 1. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 2. Avibactam Impurities | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. journalijar.com [journalijar.com]
- 6. veeprho.com [veeprho.com]
- 7. Discover Impurity Reference Standards from USP [usp.org]
- 8. iosrphr.org [iosrphr.org]
- 9. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 10. biomedres.us [biomedres.us]
- 11. Avibactam Pharmacokinetic/Pharmacodynamic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions concerning the degradation of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a known impurity of Avibactam.[1][2] The information provided here is primarily based on studies of Avibactam, the active pharmaceutical ingredient, to infer the stability and degradation pathways relevant to its impurities and derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Avibactam and its related structures?
A1: The primary degradation pathway for Avibactam is hydrolysis.[3][4][5] This can occur through different mechanisms depending on the conditions. With serine β-lactamases (SBLs), the process can be a reversible ring-opening and closing (recyclization), which regenerates the active inhibitor.[3][6][7] However, irreversible hydrolysis of the carbamoyl or cyclic urea bond can also occur, leading to an inactive product.[3][5] In the presence of metallo-β-lactamases (MBLs), Avibactam can undergo slow hydrolysis of one of its urea N-CO bonds, followed by decarboxylation.[5]
Q2: What are the main factors influencing the stability of Avibactam?
A2: The stability of Avibactam is significantly influenced by temperature, pH, and the presence of enzymes. Higher temperatures accelerate degradation.[8][9] For instance, in solution, Avibactam is more stable at refrigerated temperatures (2-8°C) than at room temperature (25°C) or physiological temperature (37°C).[8] Forced degradation studies show susceptibility to acid and base hydrolysis, oxidative stress, and heat.[10]
Q3: How does the stability of Avibactam compare to its common partner antibiotic, Ceftazidime?
A3: Avibactam is generally more stable than Ceftazidime.[10][11] In combined formulations, Ceftazidime degradation is often the limiting factor for the stability of the solution.[11][12] For example, under certain storage and in-use conditions, Ceftazidime concentration can fall below 90% while Avibactam remains more stable.[10]
Q4: Is the degradation of Avibactam reversible?
A4: The interaction of Avibactam with serine β-lactamases involves a reversible acylation process.[6][7] The resulting covalent complex can deacylate, leading to the regeneration of intact, active Avibactam (a process termed recyclization).[3][6][13] This is a key feature of its mechanism of action and distinguishes it from many β-lactam-based inhibitors, where hydrolysis is typically irreversible.[3][7] However, irreversible hydrolytic degradation can also occur, leading to inactivation.[3]
Q5: What are the known degradation products of Avibactam?
A5: Hydrolysis of the Avibactam-derived acyl-enzyme complex can yield products such as 5-oxo-piperidine-5-carboxamide after fragmentation.[5] In the presence of certain metallo-β-lactamases, the degradation involves hydrolysis of the cyclic urea followed by decarboxylation, while keeping the N-OSO3− group intact.[5]
Troubleshooting Guides
Problem 1: Rapid loss of compound concentration in aqueous solution during storage.
-
Possible Cause: Temperature-dependent degradation. Avibactam and its derivatives are susceptible to thermal degradation. Storing solutions at room temperature or higher can lead to significant loss of the active compound over time.[8][9]
-
Recommended Action:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, store solutions at refrigerated temperatures (2-8°C).[8]
-
Consult stability data tables to determine the maximum allowable storage time for your specific concentration and temperature conditions. For example, regression-based simulations suggest that for continuous infusion, fridge storage should not exceed 72 hours to ensure degradation remains below 10% during a 12-hour administration period.[10][14][15]
-
Problem 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
-
Possible Cause: Formation of degradation products due to hydrolysis or oxidation. The presence of acidic or basic conditions, oxidizing agents, or exposure to high temperatures can lead to the formation of various degradants.[10]
-
Recommended Action:
-
Review the sample preparation and handling procedure to identify potential exposure to harsh conditions (e.g., incompatible pH, high temperature).
-
Perform a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products. This can help in the tentative identification of the unknown peaks in your chromatogram.
-
Ensure the analytical method is stability-indicating, meaning it can resolve the main compound from its degradation products.
-
Problem 3: Inconsistent or lower-than-expected activity in β-lactamase inhibition assays.
-
Possible Cause: Pre-assay degradation of the inhibitor. If the stock solution or the final assay solution has been stored improperly or for too long, the actual concentration of the active inhibitor may be lower than calculated.
-
Recommended Action:
-
Always use freshly prepared solutions of the inhibitor for critical experiments.
-
Verify the stability of the compound in the specific assay buffer and conditions (pH, temperature, incubation time) you are using.
-
Quantify the concentration of your stock solution using a validated HPLC method before use.
-
Data Presentation
Table 1: Stability of Avibactam in Solution under Various Storage Conditions
| Concentration (in 240 mL 0.9% Saline) | Storage Condition | Duration | Device Type | Percent Remaining (Mean ± SD) | Reference |
| 1500 mg | 2-8°C (Fridge) | 10 days | Dosi-Fuser | >95% | [10] |
| 1500 mg | 2-8°C (Fridge) | 14 days | Dosi-Fuser | 85.1% ± 2.0% | [10][14][15] |
| 750 mg | 2-8°C (Fridge) | 14 days | Easypump | >95% | [10] |
| 375 mg | 2-8°C (Fridge) | 14 days | Dosi-Fuser / Easypump | >95% | [10] |
| 12 g/L | 4°C | 72 hours | Polypropylene bags | >90% | [8] |
| 12 g/L | 25°C | 48 hours | Polypropylene bags | >90% | [8] |
| 12 g/L | 32°C | 30 hours | Polypropylene bags | >90% | [8] |
| 12 g/L | 37°C | 12 hours | Polypropylene bags | <90% | [8] |
Table 2: Summary of Forced Degradation Studies on Avibactam
| Stress Condition | Method | Observation | Reference |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | Degradation Observed | [10] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | Degradation Observed | [10] |
| Oxidative Stress | 3% Hydrogen Peroxide | Degradation Observed | [10] |
| Thermal Stress | Incubation at 50°C | Degradation Observed | [10] |
| Photolytic Stress | Exposure to Sunlight (24 hrs) | Slight degradation noted for similar compounds | [16] |
Experimental Protocols
Protocol: Forced Degradation Study by RP-HPLC
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound (e.g., Avibactam) in a suitable solvent (e.g., water) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature or an elevated temperature (e.g., 50°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 50°C).
-
Control Sample: Dilute the stock solution with water and keep it under normal conditions.
-
-
Sampling and Analysis:
-
Withdraw samples from each stress condition at various time points (e.g., 0, 60, 150, 210, 270, 660 minutes).[10]
-
Neutralize the acid and base hydrolysis samples before injection if necessary.
-
Analyze all samples by a validated RP-HPLC method.
-
-
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., Waters Inspire, 4.6 x 250mm, 5µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of a buffer (e.g., phosphate buffer pH 3) and an organic solvent (e.g., Acetonitrile).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detector at an appropriate wavelength (e.g., 230 nm).[5] For higher specificity, a mass spectrometer can be used.[17]
-
Injection Volume: 10-20 µL.
-
-
Data Evaluation:
-
Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
-
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1192651-49-2 [chemicalbook.com]
- 3. Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phmethods.net [phmethods.net]
- 17. journals.asm.org [journals.asm.org]
Stability and storage conditions for Avibactam impurity 6
This technical support center provides guidance on the stability and storage of Avibactam impurity 6 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Avibactam Impurity 6 and what are its recommended storage conditions?
Avibactam Impurity 6 is identified as Ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate. For long-term storage, it is recommended to keep the compound at 2-8°C. While stable for shipping at ambient temperatures, prolonged exposure to higher temperatures should be avoided to maintain its integrity.
Q2: How should I handle Avibactam Impurity 6 upon receipt?
Upon receiving the compound, it should be promptly transferred to a controlled temperature environment of 2-8°C. It is advisable to minimize exposure to light and moisture. The container should be tightly sealed to prevent degradation.
Q3: Are there any known incompatibilities for Avibactam Impurity 6?
Q4: What are the potential degradation pathways for Avibactam Impurity 6?
While specific degradation pathways for Avibactam Impurity 6 have not been detailed in the public domain, based on its chemical structure and known degradation of Avibactam, potential degradation may occur through hydrolysis of the ester or imino group and cleavage of the diazabicyclooctane ring under stress conditions such as acidic, basic, or oxidative environments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during analysis | Degradation of the impurity due to improper storage or handling. | Verify storage conditions (temperature, light, moisture). Prepare fresh solutions and re-analyze. Consider performing a forced degradation study to identify potential degradants. |
| Inconsistent analytical results | Instability of the impurity in the chosen solvent or analytical mobile phase. | Evaluate the stability of the impurity in the analytical solvent over the typical experiment duration. Adjust the pH of the mobile phase if instability is suspected. |
| Loss of sample purity over time in storage | The storage conditions are not optimal, leading to slow degradation. | Re-evaluate the storage conditions. Store in smaller, single-use aliquots to minimize freeze-thaw cycles and exposure to the atmosphere. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for assessing the stability of Avibactam Impurity 6 under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Avibactam Impurity 6 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and keep at room temperature.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solid impurity and the stock solution at a specified temperature (e.g., 50°C).
-
Photolytic Degradation: Expose the solid impurity and the stock solution to UV light.
-
-
Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development (Example)
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength.
-
Temperature: 25°C
Visualizations
Technical Support Center: HPLC Analysis of Diazabicyclooctane Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of diazabicyclooctane compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of diazabicyclooctane and structurally related basic compounds.
Q1: Why am I observing significant peak tailing for my diazabicyclooctane compound?
A1: Peak tailing is a common issue when analyzing basic compounds like diazabicyclooctane. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[2]
-
Use of Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can competitively bind to the active silanol sites, minimizing peak tailing.[1][3]
-
Column Selection: Employ a modern, high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.
-
Lower Analyte Concentration: High concentrations of the analyte can saturate the stationary phase, leading to peak tailing. Try diluting your sample.
Q2: My retention times are drifting and not reproducible. What could be the cause?
A2: Retention time drift can be caused by several factors, including changes in the mobile phase composition, column temperature fluctuations, or inadequate column equilibration.[4][5]
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation. Inconsistent mobile phase composition is a primary cause of retention time variability.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.
-
Temperature Control: Use a column oven to maintain a constant and consistent column temperature throughout the analysis.[4] Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a constant flow rate.
Q3: I am not seeing any peaks for my diazabicyclooctane analyte. What should I check?
A3: The absence of peaks can be due to issues with the sample, the HPLC system, or the detector.
Troubleshooting Steps:
-
Sample Integrity: Confirm that your sample was prepared correctly and has not degraded. Diazabicyclooctane compounds can be susceptible to degradation under certain conditions.
-
Injection Process: Ensure the autosampler is functioning correctly and that the injection volume is appropriate. Check for air bubbles in the sample vial.[3]
-
Flow Path: Verify that there is flow from the pump to the detector. A blockage in the system can prevent the sample from reaching the column and detector.
-
Detector Settings: Check that the detector is turned on, the lamp is functioning (for UV detectors), and the wavelength is set appropriately for your analyte or its derivative.[3] Diazabicyclooctane itself has a poor UV chromophore, so derivatization is often necessary for UV detection.
Q4: I am observing split peaks in my chromatogram. What is the likely cause?
A4: Peak splitting can indicate a problem at the head of the column or an issue with the sample solvent.
Troubleshooting Steps:
-
Column Inlet Frit: The inlet frit of the column may be partially blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Column Void: A void may have formed at the top of the column bed. This can happen due to pressure shocks or dissolution of the silica support at high pH. If a void is present, the column will likely need to be replaced.[1]
-
Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including splitting. Whenever possible, dissolve your sample in the mobile phase.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of an HPLC method for a diazabicyclooctane derivative.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Resolution (Rs) | ≥ 1.5 | 2.5 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Experimental Protocols
Detailed Methodology for Chiral HPLC Analysis of (R,R)-2,8-diazobicyclo[4.3.0]nonane
This protocol is based on a validated method for the enantiomeric separation of a key intermediate in the synthesis of Moxifloxacin.
1. Sample Preparation and Derivatization:
-
Since diazabicyclooctane is a non-chromophoric moiety, pre-column derivatization is required for UV detection.
-
Derivatizing Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).
-
Procedure: A solution of the diazabicyclooctane compound is reacted with NBD-Cl at room temperature to form a UV-active derivative.
2. HPLC Conditions:
-
Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, ethanol, and diethylamine in a ratio of 50:50:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at 340 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 40 minutes.
Visualizations
Troubleshooting Workflow for HPLC Analysis of Diazabicyclooctane Compounds
Caption: A logical workflow for troubleshooting common HPLC issues.
General Workflow for HPLC Method Development for Diazabicyclooctane Compounds
Caption: A systematic approach for developing a robust HPLC method.
References
Technical Support Center: Purification of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a key intermediate in the synthesis of Avibactam.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, process-related byproducts from steps like cyclization and protection/deprotection, diastereomers, and residual solvents.[1][2][3] This compound itself is also considered an impurity in the final synthesis of Avibactam.[4][5]
Q2: What are the recommended purification methods for this compound?
A2: The two primary purification methods reported are recrystallization and silica gel column chromatography.[4][6] The choice of method depends on the impurity profile and the desired final purity.
Q3: What level of purity is typically required for this intermediate?
A3: For pharmaceutical applications, a high purity level, often exceeding 98% or 99%, is required to ensure the quality of the final active pharmaceutical ingredient (API).[7]
Q4: How can the purity of the final product be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the purity of this compound.[6]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Problem: The crude product shows significant impurities upon initial analysis.
Possible Causes & Solutions:
-
Incomplete Reactions: The synthesis may not have gone to completion, leaving unreacted starting materials.
-
Troubleshooting: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or HPLC to ensure completion.[2]
-
-
Side Reactions: Undesired side reactions may be occurring, leading to the formation of byproducts.
-
Troubleshooting: Re-evaluate and optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
-
-
Suboptimal Work-up: The extraction and washing steps may not be effectively removing certain impurities.
-
Troubleshooting: Ensure the use of appropriate solvents and the correct number of extractions and washes. A patent suggests quenching the reaction with saturated ammonium chloride solution and extracting with ethyl acetate or isopropyl acetate.[2]
-
Issue 2: Difficulty in Removing a Specific Impurity
Problem: A particular impurity is proving difficult to remove using standard purification methods.
Possible Causes & Solutions:
-
Similar Polarity: The impurity may have a polarity very similar to the desired product, making separation by column chromatography challenging.
-
Troubleshooting:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A reported system is a 2:1 mixture of ethyl acetate and petroleum ether.[4]
-
Consider an Alternative Method: If chromatography is ineffective, recrystallization may be a better option.
-
-
-
Diastereomers: The impurity could be a diastereomer of the target compound.
-
Troubleshooting: Diastereomers can sometimes be separated by fractional crystallization. One patent describes dissolving a diastereomeric mixture in n-hexane and stirring at a reduced temperature (10-15°C) to precipitate the desired diastereomer.[8]
-
Issue 3: Low Yield After Purification
Problem: While the purity is high, the overall yield after purification is unacceptably low.
Possible Causes & Solutions:
-
Product Loss During Chromatography: The product may be adsorbing too strongly to the silica gel or streaking during elution.
-
Troubleshooting:
-
Adjust the polarity of the eluent.
-
Consider using a different stationary phase.
-
-
-
Product Loss During Recrystallization: The chosen solvent may be too good at dissolving the product, even at low temperatures.
-
Troubleshooting:
-
Experiment with different recrystallization solvents or solvent mixtures. n-Butyl chloride has been reported as a suitable recrystallization solvent.[6]
-
Ensure the minimum amount of hot solvent is used to dissolve the crude product.
-
Allow sufficient time for crystallization at a low temperature.
-
-
Data Presentation
Table 1: Reported Purity Levels for this compound
| Purification Method | Purity Achieved | Reference |
| Recrystallization from n-butyl chloride | 91.6% | [6] |
| Recrystallization from n-butyl chloride | 93.9% | [6] |
| Recrystallization from n-butyl chloride | 98.9% | [6] |
| Silica Gel Column Chromatography (EtOAc/petroleum ether) | >98% | [4][9] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 2:1 ethyl acetate/petroleum ether).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound as a white solid.[4]
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude product in a flask.
-
Add a minimal amount of a suitable solvent (e.g., n-butyl chloride) and heat the mixture to dissolve the solid completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.[6]
-
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: Troubleshooting logic for difficult-to-remove impurities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. CN111646991A - Preparation method of avibactam sodium intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1192651-49-2 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. nbinno.com [nbinno.com]
- 8. WO2015136473A1 - A process for preparation of sodium (2s, 5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a key intermediate in the manufacture of β-lactamase inhibitors like Avibactam.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when scaling up the process.
Problem 1: Low or No Yield of the Desired Carboxamide
-
Question: My amide coupling reaction is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the amide coupling of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid with an amine source using EDCI and HOBt are common and can be attributed to several factors:
-
Presence of Water: Carbodiimide coupling reagents like EDCI are sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: The quality of the coupling reagents (EDCI, HOBT) and the base (e.g., DIPEA) is crucial. Use fresh, high-purity reagents. The purity of the starting carboxylic acid is also critical for the reaction's success.
-
Incomplete Activation: The activation of the carboxylic acid with EDCI to form the reactive O-acylisourea intermediate may be inefficient. Ensure proper stoichiometry of the coupling reagents. An excess of EDCI and HOBT (typically 1.5 equivalents each relative to the carboxylic acid) is often used to drive the reaction to completion.[1]
-
Steric Hindrance: While the primary amine source (ammonium chloride) is not sterically hindered, complex substrates in related syntheses can present steric challenges. In such cases, longer reaction times or a different coupling agent might be necessary.
-
Incorrect pH: The reaction should be carried out under slightly basic conditions. The use of a non-nucleophilic base like DIPEA is common to neutralize the hydrochloride salt of EDCI and any acid formed during the reaction.
-
Problem 2: Formation of Side Products
-
Question: I am observing significant impurity formation in my reaction mixture. What are the likely side products and how can I minimize them?
-
Answer: The primary side product in EDCI-mediated coupling reactions is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. To minimize this:
-
Use of HOBt: HOBt reacts with the O-acylisourea to form an HOBt-ester, which is more stable and less prone to rearrangement. This intermediate then reacts with the amine to form the desired amide.
-
Control of Temperature: Running the reaction at room temperature or slightly below can help to reduce the rate of side reactions.[1]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. DMF is a common solvent for this reaction due to its ability to dissolve the reactants.[1]
-
Problem 3: Difficulties in Product Purification
-
Question: The purification of the final carboxamide is challenging, especially at a larger scale. What are the recommended purification strategies?
-
Answer: The product, this compound, is a polar molecule, which can make purification by traditional silica gel chromatography challenging.
-
Column Chromatography: Silica gel column chromatography is a viable method for purification on a smaller scale. A typical eluent system is a mixture of ethyl acetate and petroleum ether.[1] For larger scales, this can be resource-intensive.
-
Crystallization: If a suitable solvent system can be identified, crystallization is an excellent method for purification on a large scale as it can provide high purity material with lower solvent consumption compared to chromatography.
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove water-soluble byproducts, such as the urea formed from EDCI and excess HOBt. Washing the organic layer with dilute acid, base, and brine can help to remove impurities.
-
Elimination of Chromatography: For industrial-scale synthesis, process optimization to minimize impurity formation is key to potentially eliminate the need for chromatographic purification. This involves careful control of reaction conditions and reagent quality.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of this compound in drug development?
-
A1: This compound is a crucial intermediate in the synthesis of Avibactam, a novel β-lactamase inhibitor.[1] Avibactam is used in combination with β-lactam antibiotics to treat infections caused by resistant bacteria.
-
-
Q2: What are the key starting materials for the synthesis of this intermediate?
-
A2: A common starting material is (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid.[1]
-
-
Q3: What are the typical reaction conditions for the final amidation step?
-
A3: The reaction is typically carried out in an aprotic polar solvent like DMF at room temperature. It involves the use of a coupling agent like EDCI, an additive such as HOBT, a base like DIPEA, and an amine source, for example, ammonium chloride. The reaction is usually stirred for several hours until completion.[1]
-
-
Q4: Are there any specific safety precautions I should take during this synthesis?
-
A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. EDCI and HOBt can be irritating, and DMF is a solvent with potential health risks, so handling should be done in a well-ventilated fume hood.
-
Experimental Protocols
Synthesis of this compound [1]
Materials:
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.5 eq), HOBT (1.5 eq), and NH₄Cl (2.0 eq) at room temperature.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 17 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ice water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the title compound as a white solid.
Quantitative Data
| Parameter | Value (Example 1)[1] |
| Starting Carboxylic Acid | 5.0 g (18.1 mmol) |
| EDCI | 5.2 g (27.2 mmol) |
| HOBT | 3.7 g (27.2 mmol) |
| NH₄Cl | 1.94 g (36.2 mmol) |
| DIPEA | 5.8 mL (36.2 mmol) |
| DMF (Solvent) | 60 mL |
| Reaction Time | 17 hours |
| Product Yield | 4.0 g (80%) |
| Product Form | White solid |
Visualizations
References
Handling and safety precautions for diazabicyclo[3.2.1]octane derivatives
This technical support center provides essential guidance on the safe handling and use of diazabicyclo[3.2.1]octane derivatives for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with diazabicyclo[3.2.1]octane derivatives?
A1: Diazabicyclo[3.2.1]octane derivatives can present several hazards. Based on available safety data for analogous compounds, they are often harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2] They may also cause respiratory irritation.[1][2][3] It is crucial to handle these compounds with care in a well-ventilated area, preferably a chemical fume hood.[4]
Q2: What personal protective equipment (PPE) is mandatory when working with these compounds?
A2: A comprehensive PPE approach is necessary to ensure safety. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield that are ANSI Z87.1 compliant are required to protect against splashes and potential explosions.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[5][6] Always consult the glove manufacturer's chemical resistance guide.
-
Body Protection: A flame-resistant laboratory coat should be worn to protect the body.[6]
-
Respiratory Protection: If working outside a fume hood or in an area with poor ventilation, an air-purifying respirator with organic vapor cartridges is necessary.[5][6]
Q3: How should I properly store diazabicyclo[3.2.1]octane derivatives?
A3: These compounds should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizers.[3][7] Keep containers tightly sealed and clearly labeled.[3][7]
Q4: What is the appropriate first aid response in case of accidental exposure?
A4: In case of exposure, immediate action is critical:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[3][5] Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction exotherm (sudden temperature increase) | The reaction is more vigorous than anticipated. | 1. Immediately alert personnel in the vicinity. 2. If safe to do so, raise the reaction flask from the heating mantle/bath. 3. Prepare an ice bath for external cooling. 4. If the reaction is uncontrollable, evacuate the area and contact the emergency response team. |
| Spill of a diazabicyclo[3.2.1]octane derivative solution | Improper handling or equipment failure. | 1. Evacuate the immediate area and restrict access.[6] 2. Ensure the area is well-ventilated.[6] 3. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][6] 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4][6] |
| Compound appears discolored or degraded upon opening | Improper storage or exposure to air/moisture. | 1. Do not use the compound. 2. Handle the material in a fume hood wearing full PPE. 3. Dispose of the material according to your institution's hazardous waste guidelines. 4. Review storage conditions to ensure they meet the compound's requirements.[3][7] |
| Difficulty in dissolving the compound in a specific solvent | The compound may have low solubility in the chosen solvent. | 1. Consult literature for known solubility data for the specific derivative. 2. Try gentle warming or sonication to aid dissolution. 3. If solubility remains an issue, consider a different solvent system. 4. Always perform solubility tests on a small scale first. |
Hazard and Precautionary Data Summary
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed[1][2] | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][9] |
| H315 | Causes skin irritation[1][2] | P264 | Wash hands thoroughly after handling[1] |
| H319 | Causes serious eye irritation[1][2] | P280 | Wear protective gloves/protective clothing/eye protection/face protection[1][8] |
| H335 | May cause respiratory irritation[1][2] | P302+P352 | IF ON SKIN: Wash with plenty of water[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][8] |
Detailed Experimental Protocol: General Procedure for a Small-Scale Reaction
This protocol outlines a general workflow for a small-scale reaction involving a diazabicyclo[3.2.1]octane derivative, incorporating necessary safety precautions.
1. Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for all reagents and the planned reaction.[7]
-
Ensure a chemical fume hood is available and functioning correctly.[4]
-
Gather all necessary and appropriately sized glassware, ensuring it is free of cracks or defects.[10]
-
Have appropriate spill containment materials and emergency response equipment readily accessible.[5]
2. Donning Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).[5][6]
3. Reaction Setup (in a chemical fume hood):
-
Set up the reaction apparatus securely within the fume hood.
-
Weigh the diazabicyclo[3.2.1]octane derivative and other reagents carefully. Avoid generating dust.[5]
-
Add reagents to the reaction vessel slowly and in the correct order.
-
If the reaction requires heating, use a well-controlled heating mantle or oil bath.
4. Monitoring the Reaction:
-
Continuously monitor the reaction for any signs of unexpected changes (e.g., rapid temperature increase, color change, gas evolution).
-
Keep the fume hood sash at the lowest practical height.[10]
5. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature before proceeding.
-
Perform all extraction, washing, and purification steps within the fume hood.
-
Handle all waste streams as hazardous waste and dispose of them in appropriately labeled containers.[10]
6. Decontamination and Storage:
-
Thoroughly clean all glassware and equipment after use.
-
Store any remaining diazabicyclo[3.2.1]octane derivative in a tightly sealed container in a designated storage area.[3]
-
Wash hands thoroughly after removing gloves.[1]
Visualizations
Caption: General experimental workflow for handling diazabicyclo[3.2.1]octane derivatives.
Caption: Emergency response flowchart for incidents involving diazabicyclo[3.2.1]octane derivatives.
References
- 1. Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (149771-44-8) for sale [vulcanchem.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Validation & Comparative
A Comparative Guide to HPLC-Based Purity Validation of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Introduction
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is a critical intermediate and a known impurity in the synthesis of Avibactam.[1][2] Avibactam is a non-β-lactam β-lactamase inhibitor, which, when combined with antibiotics like ceftazidime, is effective against a wide range of serious bacterial infections.[3] Ensuring the purity of Avibactam and controlling its related substances is paramount for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering robust and reliable quantification of the main compound and its impurities.[3]
This guide provides a detailed overview of a validated Reversed-Phase HPLC (RP-HPLC) method for the purity analysis of Avibactam and its related compounds. It compares the performance of HPLC with alternative analytical technologies and presents supporting data to aid researchers and drug development professionals in selecting and implementing appropriate quality control strategies.
Primary Analytical Method: RP-HPLC
RP-HPLC is the most widely adopted method for the routine analysis and quality control of Avibactam and its intermediates in pharmaceutical formulations.[4][5] Its popularity stems from its high precision, accuracy, and ability to separate structurally similar compounds.[6] Stability-indicating RP-HPLC methods have been successfully developed, capable of resolving the active pharmaceutical ingredient (API) from its degradation products and synthesis-related impurities.[7][8]
Detailed Experimental Protocol: RP-HPLC
The following protocol is a representative example synthesized from validated methods for the analysis of Avibactam.
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector or a variable wavelength UV detector is used.
-
Chromatographic Conditions :
-
Column : Inertsil ODS (5 µm, 4.6 x 150 mm) or equivalent C18 column.[6]
-
Mobile Phase : A mixture of a phosphate buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 3.0) and an organic solvent like methanol or acetonitrile in a ratio of approximately 30:70 v/v or 50:50 v/v.[6][8]
-
Elution Mode : Isocratic elution is often preferred for simplicity and robustness.[4][6]
-
Column Temperature : 30°C.[4]
-
Detection Wavelength : 260 nm, where Avibactam shows significant absorbance.[4][6]
-
Injection Volume : 10-20 µL.
-
-
Sample Preparation :
-
Standard Solution : A known concentration of Avibactam reference standard is prepared in a suitable diluent (e.g., a mixture of water and methanol).
-
Sample Solution : The sample containing this compound is accurately weighed and dissolved in the diluent to achieve a target concentration within the method's linear range.
-
HPLC Method Validation Data
Validation of the analytical method is performed according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters from various studies on Avibactam are summarized below.
| Parameter | Performance Metric | Typical Value/Range | Reference |
| Linearity | Concentration Range | 1-75 µg/mL | [6][8] |
| Correlation Coefficient (R²) | > 0.997 | [6] | |
| Accuracy | % Recovery | 99.75% - 100.56% | [7] |
| Precision | % Relative Standard Deviation (%RSD) | < 2% | |
| Sensitivity | Limit of Detection (LOD) | 0.22 - 3 µg/mL | [6][8] |
| Limit of Quantification (LOQ) | 0.68 - 10.1 µg/mL | [6][8] | |
| Specificity | Retention Time (Avibactam) | 2.41 - 4.41 min | [5][8] |
Experimental Workflow for HPLC Method Validation
The logical flow for developing and validating an HPLC method for purity analysis is crucial for ensuring reliable results.
Caption: Workflow for HPLC analytical method validation.
Comparison with Alternative Analytical Techniques
While HPLC with UV detection is a robust standard, other methods offer different advantages, particularly in sensitivity and specificity. The most prominent alternative is Liquid Chromatography-Mass Spectrometry (LC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally sensitive and specific, making it ideal for detecting and quantifying impurities at trace levels.[3] It is frequently employed in bioanalytical studies to determine drug concentrations in plasma and for definitive identification of unknown degradation products.[10][11]
Comparative Analysis: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and cost considerations.
| Feature | RP-HPLC with UV Detection | LC-MS/MS |
| Sensitivity | Good (µg/mL level)[8] | Excellent (ng/mL to pg/mL level)[10] |
| Specificity | Relies on chromatographic separation (retention time). | Very high; provides mass-to-charge ratio for structural confirmation.[3] |
| Quantification | Highly accurate and precise for known analytes with reference standards.[7] | Gold standard for bioanalysis and trace quantification.[10] |
| Cost | Lower instrument and operational costs. | Higher instrument acquisition and maintenance costs. |
| Complexity | Simpler operation and method development. | More complex instrumentation and data analysis. |
| Primary Use Case | Routine quality control, purity assays, stability testing.[4] | Impurity identification, bioanalytical studies, trace analysis.[11] |
Conclusion
For the routine purity validation of this compound, an impurity and intermediate of Avibactam, RP-HPLC with UV detection stands out as a simple, accurate, and reliable method.[4] It is well-suited for quality control laboratories, providing the necessary precision and robustness for release testing and stability studies as mandated by regulatory bodies.
In scenarios requiring higher sensitivity, such as the identification of novel trace-level degradants or in pharmacokinetic studies, LC-MS serves as a superior alternative.[10][12] Ultimately, the selection of the analytical technique should be guided by a thorough risk assessment and the specific analytical performance characteristics required for the drug development stage.
References
- 1. This compound | 1192651-49-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 5. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 6. iosrphr.org [iosrphr.org]
- 7. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC [ipindexing.com]
- 8. wjpps.com [wjpps.com]
- 9. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of avibactam and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Analytical Validation of Avibactam Impurity 6 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical validation process for the quantification of Avibactam impurity 6. Due to the limited availability of public-facing, specific validation data for this particular impurity, this document outlines established methodologies and presents illustrative data to guide researchers in developing and validating analytical methods for impurity quantification in a pharmaceutical setting. The principles and techniques described are based on existing literature for the analysis of Avibactam and general regulatory guidelines for impurities in antibiotics.[1][2]
Introduction to Avibactam and Its Impurities
Avibactam is a non-β-lactam β-lactamase inhibitor, which is combined with ceftazidime to treat a variety of serious bacterial infections.[1] As with any pharmaceutical active ingredient, the manufacturing process of Avibactam can lead to the formation of impurities that need to be monitored and controlled to ensure the safety and efficacy of the final drug product.[1] Regulatory bodies like the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in antibiotics.[2] Avibactam impurity 6 is one such related substance that requires a validated analytical method for its accurate quantification.
This guide will focus on two common analytical techniques for impurity quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice of analytical technique for impurity quantification depends on factors such as the concentration of the impurity, the complexity of the sample matrix, and the required sensitivity and selectivity.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Good, but potential for interference from co-eluting species. | Excellent, highly specific due to mass-based detection. |
| Sensitivity | Generally lower, suitable for impurities at higher concentrations. | Very high, ideal for trace-level impurity quantification. |
| Quantification | Robust and widely used for routine quality control. | Highly accurate and precise, often used for reference method development. |
| Cost & Complexity | Lower cost, less complex instrumentation and operation. | Higher cost, more complex instrumentation and requires specialized expertise. |
Illustrative Experimental Protocols
Below are hypothetical, yet representative, experimental protocols for the quantification of Avibactam impurity 6 using HPLC-UV and LC-MS/MS. These are based on methods described for the analysis of Avibactam and related compounds.[3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for routine quality control applications where the impurity levels are expected to be within the standard specification limits.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.05 M Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5-40% B
-
20-25 min: 40% B
-
25-26 min: 40-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the Avibactam drug substance in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of Avibactam impurity 6 reference standard in the same diluent.
-
Prepare a series of calibration standards by diluting the impurity 6 stock solution to cover the expected concentration range (e.g., 0.05 µg/mL to 5 µg/mL).
-
Prepare a system suitability solution containing both Avibactam and impurity 6 to ensure adequate resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This method is ideal for detecting and quantifying trace amounts of impurity 6, especially during forced degradation studies or when higher sensitivity is required.
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95-50% B
-
5-6 min: 50% B
-
6-6.1 min: 50-95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Avibactam Impurity 6: (Precursor ion > Product ion) - To be determined based on the impurity's mass spectrum
-
Internal Standard (optional): (Precursor ion > Product ion) - e.g., an isotopically labeled analog of the impurity
-
Sample Preparation:
Similar to the HPLC-UV method, but with potentially lower concentrations for the calibration standards due to the higher sensitivity of the instrument. The use of an internal standard is recommended for improved accuracy and precision.
Illustrative Validation Data
The following tables summarize the kind of quantitative data that would be generated during the validation of an analytical method for Avibactam impurity 6, according to ICH guidelines.
Table 1: HPLC-UV Method Validation Parameters (Illustrative)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | Reportable range | 0.1 - 2.0 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (% RSD) | ≤ 15.0% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | Reportable | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | Reportable | 0.1 |
| Specificity | No interference at the retention time of impurity 6 | No interference observed from placebo or other impurities |
Table 2: LC-MS/MS Method Validation Parameters (Illustrative)
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.9995 |
| Range (ng/mL) | Reportable range | 1 - 200 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 99.1% - 100.8% |
| Precision (% RSD) | ≤ 15.0% | < 1.5% |
| Limit of Detection (LOD) (ng/mL) | Reportable | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | Reportable | 1 |
| Specificity | No interference at the MRM transition of impurity 6 | No interference observed |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[8] The Avibactam drug substance would be subjected to various stress conditions to induce degradation. The analytical method should be able to separate and quantify impurity 6 from any degradation products formed.
Typical Stress Conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature for 4 hours
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: e.g., 105°C for 48 hours
-
Photolytic Degradation: e.g., Exposure to UV and visible light
The analytical method should demonstrate that the peak for impurity 6 is pure and not co-eluting with any degradants.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical validation process for Avibactam impurity 6.
Caption: Analytical validation workflow for Avibactam impurity 6.
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of avibactam and ceftazidime in human plasma samples by LC-MS. | Semantic Scholar [semanticscholar.org]
- 5. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation for the simultaneous determination of ceftazidime and avibactam in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Avibactam and its Synthetic Precursor, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Avibactam, a potent, clinically approved β-lactamase inhibitor, and (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a key intermediate in its synthesis. While both share a core diazabicyclooctane structure, their biological activities and applications differ significantly. This comparison focuses on their chemical properties, mechanism of action, and biological significance, supported by available data.
Chemical Structure and Properties
A fundamental distinction between the two molecules lies in a critical functional group. Avibactam possesses a sulfate group at the 6-position, which is crucial for its biological activity. In contrast, the precursor molecule has a benzyloxy group at the same position.
| Feature | This compound | Avibactam |
| Molecular Formula | C₁₄H₁₇N₃O₃[1] | C₇H₁₁N₃O₆S[2] |
| Molecular Weight | 275.30 g/mol [1] | 265.24 g/mol |
| Key Functional Group at C-6 | Benzyloxy group | Sulfate group |
| Primary Role | Synthetic intermediate/impurity in Avibactam synthesis[3][4][5][6] | Active Pharmaceutical Ingredient (API) - β-lactamase inhibitor[2][7] |
Mechanism of Action: A Tale of Two Moieties
Avibactam is a non-β-lactam, covalent but reversible inhibitor of a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and some class D enzymes.[8][9][10][11] Its mechanism involves the acylation of the active site serine residue of the β-lactamase, forming a stable carbamoyl-enzyme intermediate. This reaction is reversible, allowing Avibactam to be recycled and inhibit multiple enzyme molecules.[11] The sulfate group plays a critical role in mimicking the carboxylate of the natural penicillin substrate, facilitating its binding to the active site.
This compound , on the other hand, is not known to possess significant β-lactamase inhibitory activity. The bulky and non-polar benzyloxy group is not a suitable mimic for the carboxylate group of β-lactam antibiotics, which is essential for recognition and binding by the active site of β-lactamase enzymes. Its primary role is that of a precursor in the chemical synthesis of Avibactam.[12][13]
Biological Activity: From Intermediate to Inhibitor
Avibactam , in combination with β-lactam antibiotics such as ceftazidime, is a potent therapeutic agent against a wide range of multidrug-resistant Gram-negative bacteria.[7] Its ability to inhibit various β-lactamases restores the efficacy of the partner antibiotic.
There is a lack of publicly available data on the β-lactamase inhibitory or antibacterial activity of This compound . One study has explored its potential anti-inflammatory activity in a myocarditis model, but this is unrelated to its potential as an antibacterial agent.[14] The consistent identification of this compound as a synthetic intermediate or impurity underscores its lack of intended biological activity in the context of β-lactamase inhibition.[3][4][5]
Experimental Protocols
β-Lactamase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a compound against β-lactamases using a chromogenic substrate like nitrocefin.
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor (e.g., Avibactam) in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of a purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15, AmpC) in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of the chromogenic substrate nitrocefin in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells.
-
Add a fixed concentration of the β-lactamase enzyme to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
-
Preparation of Materials:
-
Prepare a stock solution of the test compound.
-
Culture the bacterial strain to be tested in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Assay Procedure:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizing the Synthesis and Mechanism
Caption: Simplified synthetic pathway from the benzyloxy intermediate to Avibactam.
Caption: Covalent, reversible inhibition of β-lactamase by Avibactam.
Conclusion
The comparative analysis clearly distinguishes Avibactam as a clinically significant β-lactamase inhibitor and this compound as a crucial, yet biologically inactive in this context, synthetic precursor. The key structural difference—the sulfate group in Avibactam versus the benzyloxy group in the intermediate—is the primary determinant of their divergent functions. This guide highlights the importance of specific functional groups in drug design and the journey of a molecule from a synthetic intermediate to a life-saving therapeutic agent.
References
- 1. WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof - Google Patents [patents.google.com]
- 2. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 1192651-49-2 [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. apec.org [apec.org]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alliedacademies.org [alliedacademies.org]
Distinguishing Avibactam from its Benzyloxy Intermediate by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of the novel β-lactamase inhibitor Avibactam, a key synthetic precursor is its benzyloxy intermediate, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. Rigorous analytical characterization is crucial to ensure the purity of the final active pharmaceutical ingredient. Mass spectrometry is a powerful tool for differentiating Avibactam from this intermediate, primarily due to their significant difference in molecular weight and distinct fragmentation patterns. This guide provides a detailed comparison, experimental protocol, and visual representation of their mass spectrometric differentiation.
Key Distinguishing Features
The most direct method to distinguish Avibactam from its benzyloxy intermediate by mass spectrometry is by observing their molecular ion peaks. The benzyloxy intermediate possesses a significantly higher molecular weight due to the presence of the benzyl protecting group.
| Feature | Avibactam | Benzyloxy Intermediate |
| Molecular Formula | C₇H₁₁N₃O₆S | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 265.24 g/mol | 275.30 g/mol |
| [M+H]⁺ (m/z) | 266.0443[1] | 276.1343 |
| [M-H]⁻ (m/z) | 264.0295[1] | 274.1197 |
| Characteristic Fragmentation | Loss of SO₃ (-80 Da), decarboxylation (-44 Da) | Loss of benzyl group (-91 Da), loss of tropylium ion (-91 Da) |
Experimental Protocol
This protocol outlines a general method for the differentiation of Avibactam and its benzyloxy intermediate using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Prepare standard solutions of Avibactam and its benzyloxy intermediate in a suitable solvent such as a mixture of water and acetonitrile (1:1 v/v) at a concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative ion modes.
-
Scan Range: m/z 100-400.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): A ramped collision energy (e.g., 10-40 eV) can be used to induce fragmentation and observe characteristic product ions.
Fragmentation Pathways
The structural differences between Avibactam and its benzyloxy intermediate lead to distinct fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, providing unequivocal identification.
Caption: Fragmentation pathways of Avibactam and its benzyloxy intermediate.
Logical Workflow for Differentiation
The process of distinguishing between Avibactam and its benzyloxy intermediate using mass spectrometry follows a logical workflow.
Caption: Workflow for mass spectrometric differentiation.
References
A Comparative Analysis of the Biological Activity of Avibactam and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avibactam is a potent, broad-spectrum, non-β-lactam β-lactamase inhibitor that operates via a novel reversible covalent mechanism. It effectively inactivates a wide range of Ambler class A, C, and some class D serine β-lactamases, restoring the efficacy of β-lactam antibiotics against many resistant Gram-negative bacteria. This guide presents quantitative data on avibactam's inhibitory activity and the synergistic effects of its derivatives in combination with β-lactam antibiotics. Detailed experimental protocols for key biological assays are also provided to support further research and development in this area.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Avibactam Against Purified β-Lactamases
| β-Lactamase Enzyme | Ambler Class | IC50 (µM) of Avibactam |
| CTX-M-15 | A | 0.002 |
| KPC-2 | A | Not Available |
| SHV-5 | A | Not Available |
| TEM-1 | A | Not Available |
| P. aeruginosa AmpC | C | Not Available |
| E. cloacae P99 AmpC | C | Not Available |
| OXA-10 | D | Not Available |
| OXA-23 | D | Not Available |
| OXA-24/40 | D | 0.54 |
| OXA-48 | D | Not Available |
Note: IC50 values are after a 60-minute incubation. Data for some enzymes were not available in the reviewed literature.
Table 2: Synergistic Antibacterial Activity of Avibactam Derivatives in Combination with Meropenem
| Compound | E. coli (clinical isolate) | E. coli (ATCC 8739) | K. pneumoniae (clinical isolate) | K. pneumoniae (ATCC 700603) | E. cloacae (clinical isolate) | E. cloacae (ATCC 700323) | A. baumannii (clinical isolate) | A. baumannii (ATCC 19606) | P. aeruginosa (clinical isolate) | P. aeruginosa (ATCC 9027) |
| Meropenem Alone | >64 | >64 | >64 | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
| Avibactam + Meropenem | 0.5 | 0.25 | 1 | 0.5 | 2 | 1 | 4 | 2 | 8 | 4 |
| Derivative A7 + Meropenem | <0.125 | <0.125 | 0.5 | 0.25 | 1 | 0.5 | 2 | 1 | 4 | 2 |
| Derivative A12 + Meropenem | <0.125 | <0.125 | 0.25 | 0.125 | 0.5 | 0.25 | 1 | 0.5 | 2 | 1 |
Values are presented as Minimum Inhibitory Concentrations (MIC) in µg/mL. The concentration of the inhibitor was held constant while the concentration of meropenem was varied.
Experimental Protocols
β-Lactamase Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a purified β-lactamase using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
Test inhibitor compound (e.g., Avibactam)
-
Nitrocefin solution (typically 100 µM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well.
-
Add the serially diluted inhibitor to the wells containing the enzyme. Include a control well with enzyme and buffer but no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-60 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the nitrocefin solution to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.[1][2][3]
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, or a combination of an antibiotic and a β-lactamase inhibitor, against a bacterial strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent (e.g., Meropenem)
-
β-lactamase inhibitor (e.g., Avibactam or its derivative)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the antimicrobial agent and the β-lactamase inhibitor in a suitable solvent.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the antimicrobial agent in CAMHB.
-
If testing a combination, add a fixed, sub-inhibitory concentration of the β-lactamase inhibitor to each well containing the serially diluted antibiotic.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. nitrocefin.com [nitrocefin.com]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Comparative Analysis of Diazabicyclooctane Derivatives in Inflammation: An Overview
A comprehensive review of current scientific literature reveals that the primary therapeutic application of diazabicyclooctane (DBO) derivatives, such as avibactam, relebactam, nacubactam, zidebactam, and durlobactam, is centered on their potent β-lactamase inhibitory activity to combat multidrug-resistant bacterial infections. Despite extensive research into their antibacterial mechanisms, there is a notable lack of publicly available data on their direct anti-inflammatory effects within the context of inflammatory diseases.
This guide addresses the user's query by summarizing the state of research on these compounds. While a direct comparison of their anti-inflammatory properties is not feasible due to the absence of dedicated studies, this document will briefly outline their established mechanism of action as β-lactamase inhibitors.
Established Mechanism of Action: β-Lactamase Inhibition
Diazabicyclooctane derivatives are a class of non-β-lactam β-lactamase inhibitors.[1] They are designed to be co-administered with β-lactam antibiotics.[2] Many pathogenic bacteria have developed resistance to β-lactam antibiotics by producing enzymes called β-lactamases, which deactivate the antibiotic. DBO derivatives work by inhibiting these bacterial enzymes, thereby protecting the partner antibiotic and restoring its efficacy against resistant bacteria.[3][4]
Several DBO derivatives have been developed and approved for clinical use, each with a slightly different spectrum of activity against various classes of β-lactamases.[5][6][7]
-
Avibactam: One of the first DBO inhibitors to be clinically approved, it is used in combination with ceftazidime and aztreonam.[1][3] It is effective against a broad range of serine β-lactamases, including Class A (like KPC), Class C (AmpC), and some Class D enzymes (like OXA-48).[3]
-
Relebactam: This derivative is used in combination with imipenem/cilastatin.[2][8] It also inhibits Class A and Class C β-lactamases.[2]
-
Nacubactam: Investigational DBO that not only inhibits Class A and C β-lactamases but also has intrinsic antibacterial activity by inhibiting penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[9][10][11]
-
Zidebactam: Characterized as a β-lactam "enhancer," it has a dual mechanism of inhibiting PBP2 and some β-lactamases.[12][13]
-
Durlobactam: A newer DBO inhibitor developed to be used with sulbactam for infections caused by Acinetobacter baumannii.[7] It has broad-spectrum activity against Class A, C, and D serine β-lactamases.[7]
Lack of Evidence for Direct Anti-inflammatory Effects
Extensive searches of scientific databases for studies evaluating the direct anti-inflammatory or immunomodulatory effects of the aforementioned diazabicyclooctane derivatives did not yield any comparative data. Research on these compounds has been overwhelmingly focused on their role in overcoming antibiotic resistance. There are no available studies presenting quantitative data (e.g., IC50 values for inflammatory enzymes like COX-2, or inhibition of cytokine production such as TNF-α, IL-1β, or IL-6 in mammalian cells), nor are there detailed experimental protocols for assessing such activities. Consequently, the signaling pathways involved in any potential anti-inflammatory action remain uncharacterized.
While a related but distinct class of compounds, dioxothiadiazabicyclo[3.3.0]octanes, has been investigated for immunomodulatory effects, these findings cannot be extrapolated to the diazabicyclooctane derivatives that are the subject of this guide.[14]
Conclusion
Based on the current body of scientific literature, a comparison of the anti-inflammatory effects of different diazabicyclooctane derivatives is not possible. The research and development of these compounds have been directed towards their function as β-lactamase inhibitors to address the urgent threat of antibiotic resistance. The scientific community has not, to date, published research exploring their potential as direct anti-inflammatory agents. Therefore, the data required to construct comparative tables and signaling pathway diagrams as requested is not available.
Future research may explore secondary pharmacological effects of these molecules, but for now, their role is firmly established within the realm of infectious disease treatment.
Experimental Protocols and Data Visualization
As no relevant experimental data on the anti-inflammatory effects of diazabicyclooctane derivatives were found, it is not possible to provide detailed experimental protocols or to generate the requested data tables and Graphviz diagrams. The core requirements for data presentation, experimental methodologies, and visualization cannot be fulfilled due to the absence of foundational research in this specific area.
References
- 1. Avibactam - Wikipedia [en.wikipedia.org]
- 2. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Insights on Aztreonam and Avibactam for Complicated Intra-Abdominal Infections - Atlas Infectious Disease Practice [atlasidp.com]
- 4. Introduction of a Thio Functional Group to Diazabicyclooctane: An Effective Modification to Potentiate the Activity of β-Lactams against Gram-Negative Bacteria Producing Class A, C, and D Serine β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Nacubactam used for? [synapse.patsnap.com]
- 6. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imipenem/cilastatin/relebactam: A new carbapenem β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nacubactam - Wikipedia [en.wikipedia.org]
- 10. 698. Nacubactam Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel β-Lactam Enhancer Zidebactam Augments the In Vivo Pharmacodynamic Activity of Cefepime in a Neutropenic Mouse Lung Acinetobacter baumannii Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Novel β-Lactam Enhancer Zidebactam Augments the In Vivo Pharmacodynamic Activity of Cefepime in a Neutropenic Mouse Lung Acinetobacter baumannii Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulatory agents: dioxothiadiazabicyclo[3.3.0]octanes and their 2-spiro derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide and Other Avibactam Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known Avibactam impurity, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, and other related substances. Avibactam is a crucial β-lactamase inhibitor, and ensuring its purity is paramount for its efficacy and safety. This document summarizes key physicochemical properties, analytical methodologies for differentiation, and highlights the importance of impurity profiling in drug development.
Introduction to Avibactam and its Impurities
Avibactam is a non-β-lactam, bicyclo[3.2.1]octane-based β-lactamase inhibitor that restores the activity of β-lactam antibiotics against many resistant Gram-negative bacteria. During its synthesis and storage, various impurities can arise. These can be process-related impurities, degradation products, or isomers. The impurity this compound is a known process-related impurity. Understanding the profile of these impurities is a critical aspect of quality control in the pharmaceutical industry.
Physicochemical Properties of Avibactam and Its Impurities
Quantitative data comparing the physicochemical properties of this compound with other Avibactam impurities is not extensively available in the public domain. However, based on available information from chemical suppliers and databases, we can compile the following table. It is important to note that direct experimental comparisons under identical conditions are necessary for definitive characterization.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Avibactam | 1192500-31-4 | C₇H₁₁N₃O₆S | 265.24 |
| This compound | 1192651-49-2 | C₁₄H₁₇N₃O₃ | 275.30[1] |
| Avibactam Impurity 1 (Descarbonyl Avibactam) | 2243810-78-6 | C₆H₁₃N₃O₅S | 239.25 |
| Avibactam Impurity 5 Sodium salt | 1383814-68-3 | C₇H₁₀N₃NaO₆S | 287.23 |
| (2R,5R)-Avibactam Sodium Salt | 1797133-98-2 | C₇H₁₀N₃NaO₆S | 287.23 |
| Sodium(2R,5S)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo(3.2.1)ocatne-2-carboxamide | N/A | C₇H₁₀N₃NaO₆S | 287.23 |
| Avibactam Impurity 4 Disodium | N/A | C₇H₉N₃Na₂O₉S₂ | 389.27 |
Analytical Methodologies for Impurity Profiling
Generalized Experimental Protocol: RP-HPLC Method for Avibactam and Impurity Analysis
This protocol is a generalized procedure based on commonly used methods for the analysis of Avibactam. Method optimization and validation are crucial for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to separate compounds with different polarities.
-
Mobile Phase A: Aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the Avibactam sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the main Avibactam peak.
-
Relative Retention Time (RRT) can be used for impurity identification.
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light. The degradation products formed can then be analyzed by techniques like LC-MS to identify and characterize potential impurities that may arise during storage.
Visualizing Relationships and Workflows
Diagram 1: Synthetic and Degradation Relationship of Avibactam and Impurities
Caption: Relationship between Avibactam, a key process-related impurity, and potential degradation products.
Diagram 2: Experimental Workflow for Avibactam Impurity Profiling
References
A Comparative Guide to HPLC Analysis of Avibactam Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) retention times for key intermediates in the synthesis of Avibactam, a crucial β-lactamase inhibitor. Due to the proprietary nature of pharmaceutical development, a direct comparison of retention times for all intermediates under a single, standardized HPLC method is not publicly available. However, this document compiles available data and presents representative analytical methods to assist researchers in developing and validating their own analytical protocols for these compounds.
Key Intermediates in Avibactam Synthesis
The synthesis of Avibactam is a multi-step process involving several key intermediates. The purity and characterization of these intermediates are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Some of the pivotal intermediates identified in various synthetic routes include:
-
(2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylic acid ethyl ester oxalate (Also referred to as Avibactam INT 1; CAS 1416134-48-9)
-
(2S,5S)-5-hydroxypiperidine-2-carboxylate acid
-
Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate
-
Oxalate salt of benzyl(2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate and its stereoisomers
-
N-[[[2-(Aminooxy)ethyl]amino]sulfonyl]carbamic acid tert-butyl ester
-
(1R,2S,5R)-6-(Benzyloxy)-7-Oxo-1,6-Diazabicyclo[3.2.1]Octane-2-Carboxylic Acid
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
The analysis of these intermediates often requires robust HPLC methods to ensure their chemical purity and, in some cases, their stereochemical integrity.
HPLC Retention Time Comparison
While a comprehensive table comparing the retention times of all intermediates under identical conditions cannot be constructed from publicly available data, the following table summarizes retention time information for Avibactam itself from various reported methods. This data can serve as a useful reference point for researchers developing methods for the structurally related intermediates.
| Compound | Retention Time (min) | HPLC Method |
| Avibactam | 3.725 | Method 1: Isocratic RP-HPLC |
| Avibactam | 4.410 | Method 2: Stability-indicating RP-HPLC |
| Avibactam | 3.7 | Method 3: RP-HPLC for simultaneous estimation |
Experimental Protocols
Below are the detailed experimental protocols for the HPLC methods mentioned in the table above. These can be used as a starting point for the development of analytical methods for Avibactam intermediates.
Method 1: Isocratic RP-HPLC for Simultaneous Estimation of Ceftazidime and Avibactam
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector.
-
Column: ODS (250mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Buffer, Acetonitrile, and Methanol. The exact buffer composition and ratio were optimized for the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Observation: In this method, Avibactam had a retention time of 3.725 minutes.[1]
Method 2: Stability-Indicating RP-HPLC Method
-
Instrumentation: A High-Performance Liquid Chromatography system with a suitable detector.
-
Chromatographic Conditions: While the specific mobile phase composition is not detailed, the method was developed as a stability-indicating assay.
-
Observation: This method reported a retention time of 4.410 minutes for Avibactam.[2]
Method 3: RP-HPLC for Simultaneous Estimation in Combined Dosage Form
-
Instrumentation: A High-Performance Liquid Chromatography system with a PDA detector.
-
Column: Inertsil ODS (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 3.0) and Methanol in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Observation: The retention time for Avibactam in this method was found to be 3.7 minutes.[3]
Logical Workflow for HPLC Method Development
The development of a robust HPLC method for the analysis of Avibactam synthesis intermediates is a systematic process. The following diagram illustrates a typical workflow that researchers can follow.
Caption: Workflow for HPLC method development for Avibactam intermediates.
This guide serves as a foundational resource for researchers engaged in the synthesis and analysis of Avibactam and its intermediates. While direct comparative data is scarce, the provided information on key intermediates and established HPLC methods for the final product offers a valuable starting point for method development and validation efforts in the laboratory.
References
- 1. RP-HPLC Method Development for Ceftazidime and Avibactam Stability [wisdomlib.org]
- 2. Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC | PDF [slideshare.net]
- 3. iosrphr.org [iosrphr.org]
Spectroscopic comparison of diazabicyclooctane stereoisomers
A Spectroscopic Comparison of Diazabicyclooctane Stereoisomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of three key stereoisomers of diazabicyclooctane: 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,5-diazabicyclo[3.2.1]octane, and 1,5-diazabicyclo[3.3.0]octane. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource with supporting experimental data and protocols.
Introduction
Diazabicyclooctanes are a class of bicyclic amines that have garnered significant interest in various fields of chemistry, including catalysis, synthesis, and medicinal chemistry. Their rigid, caged structures and the spatial orientation of their nitrogen atoms give rise to unique chemical and physical properties. Understanding the spectroscopic signatures of different diazabicyclooctane stereoisomers is crucial for their identification, characterization, and application. This guide focuses on the comparative analysis of the most common isomer, 1,4-diazabicyclo[2.2.2]octane (DABCO), with the less symmetric 1,5-diazabicyclo[3.2.1]octane and 1,5-diazabicyclo[3.3.0]octane, using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for the three diazabicyclooctane stereoisomers.
¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | -CH₂- | ~2.78 (in CDCl₃) | singlet | - |
| 1,5-Diazabicyclo[3.2.1]octane | H-2, H-4 (axial) | ~2.95 | m | - |
| H-2, H-4 (equatorial) | ~2.65 | m | - | |
| H-3 (axial) | ~1.85 | m | - | |
| H-3 (equatorial) | ~1.60 | m | - | |
| H-6, H-7 | ~2.80 - 3.10 | m | - | |
| H-8 | ~2.05 | m | - | |
| 1,5-Diazabicyclo[3.3.0]octane | H-2, H-6 | ~2.56 - 2.66 | m | - |
| H-3, H-7 | ~1.59 - 1.96 | m | - | |
| H-4, H-8 | ~3.01 - 3.09 | m | - |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | -CH₂- | ~47.8 (in CDCl₃) |
| 1,5-Diazabicyclo[3.2.1]octane | C-2, C-4 | ~58.0 |
| C-3 | ~30.0 | |
| C-6, C-7 | ~50.0 - 55.0 | |
| C-8 | ~40.0 | |
| 1,5-Diazabicyclo[3.3.0]octane | C-2, C-8 | ~55.48 |
| C-3, C-7 | ~25.33 | |
| C-4, C-6 | ~36.00 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectral Data
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C-H stretch | 2870 - 2950 | Strong |
| C-N stretch | 1050 - 1150 | Medium | |
| CH₂ wagging | 1310 - 1350 | Medium | |
| Ring breathing | ~790 | Medium | |
| 1,5-Diazabicyclo[3.2.1]octane | C-H stretch | 2850 - 2960 | Strong |
| C-N stretch | 1040 - 1140 | Medium | |
| 1,5-Diazabicyclo[3.3.0]octane | C-H stretch | 2850 - 2960 | Strong |
| C-N stretch | 1030 - 1130 | Medium |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 112 | 83, 69, 56, 42 |
| 1,5-Diazabicyclo[3.2.1]octane | 112 | 97, 83, 69, 56 |
| 1,5-Diazabicyclo[3.3.0]octane | 112 | 97, 83, 69, 56 |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of diazabicyclooctane stereoisomers.
A Comparative Guide to the Efficacy of Beta-Lactamase Inhibitors Derived from Diverse Intermediates
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes in bacteria, presents a formidable challenge in the treatment of infectious diseases. Beta-lactamase inhibitors, when co-administered with beta-lactam antibiotics, act as a crucial defense mechanism, preserving the efficacy of these life-saving drugs. This guide provides a comprehensive comparison of the efficacy of various beta-lactamase inhibitors, categorized by their core chemical structures or "intermediates." The information presented is supported by quantitative experimental data and detailed laboratory protocols to aid in research and development efforts.
Comparative Efficacy of Beta-Lactamase Inhibitors
The potency of beta-lactamase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1] A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of key beta-lactamase inhibitors against various clinically significant beta-lactamase enzymes.
Table 1: IC50 Values of Classical Beta-Lactamase Inhibitors (µM)
| Inhibitor | Intermediate Class | Target Enzyme (Class) | IC50 (µM) |
| Clavulanic Acid | Clavam | TEM-1 (A) | ~0.08[2] |
| SHV-1 (A) | ~0.02[2] | ||
| CTX-M-15 (A) | Not specified[1] | ||
| AmpC (C) | >100[2] | ||
| OXA-1 (D) | ~10[2] | ||
| Sulbactam | Penam Sulfone | TEM-1 (A) | ~5.0[2] |
| SHV-1 (A) | ~1.0[2] | ||
| AmpC (C) | ~10-100[2] | ||
| OXA-1 (D) | >100[2] | ||
| Tazobactam | Penam Sulfone | TEM-1 (A) | Not specified[1] |
| CTX-M-15 (A) | Not specified[1] |
Table 2: IC50 Values of Novel Beta-Lactamase Inhibitors (µM)
| Inhibitor | Intermediate Class | Target Enzyme (Class) | IC50 (µM) |
| Avibactam | Diazabicyclooctane (DBO) | KPC-2 (A) | ~0.009[1] |
| Relebactam | Diazabicyclooctane (DBO) | Class A and C enzymes | Potent inhibition[3] |
| Vaborbactam | Boronic Acid | KPC-2 (A) | ~0.038[1] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of beta-lactamase inhibitor efficacy. The following are detailed protocols for two key in vitro assays.
Determination of IC50 using a Chromogenic Substrate (Nitrocefin)
This assay measures the ability of an inhibitor to prevent the hydrolysis of the chromogenic substrate nitrocefin by a beta-lactamase enzyme.[4]
Materials:
-
Purified beta-lactamase enzyme
-
Beta-lactamase inhibitor (test compound)
-
Nitrocefin (stock solution in DMSO)[5]
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)[1]
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm[1]
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the beta-lactamase inhibitor in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a microplate, add the purified beta-lactamase enzyme followed by the different concentrations of the inhibitor. Include a control well with no inhibitor.[1]
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin working solution to each well.[4] The hydrolysis of nitrocefin results in a color change from yellow to red, which can be monitored by measuring the increase in absorbance at 490 nm.[4]
-
Data Acquisition: Measure the absorbance in kinetic mode over a set period (e.g., 10-30 minutes).[6]
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.[1]
-
Determination of Minimum Inhibitory Concentration (MIC) of a Beta-Lactam/Inhibitor Combination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For combination therapies, this is often determined using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Beta-lactam antibiotic
-
Beta-lactamase inhibitor
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Antibiotic and Inhibitor Solutions: Prepare stock solutions of the beta-lactam antibiotic and the beta-lactamase inhibitor. The inhibitor is often used at a fixed concentration (e.g., 4 µg/mL).[7]
-
Serial Dilution: Perform a serial two-fold dilution of the beta-lactam antibiotic across the wells of the microtiter plate, with each well containing the fixed concentration of the inhibitor.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the beta-lactam antibiotic (in the presence of the fixed inhibitor concentration) that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide clear visual representations of complex biological pathways and experimental procedures.
Caption: Mechanism of Beta-Lactamase Inhibition.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Classification and applicability of new beta-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. toku-e.com [toku-e.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa [mdpi.com]
A Comparative Benchmarking of Synthesis Efficiency for Avibactam Intermediates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Key Avibactam Intermediates with Supporting Experimental Data.
Avibactam, a potent β-lactamase inhibitor, plays a crucial role in combating antibiotic resistance. Its complex synthesis involves several key intermediates, and the efficiency of their production is a critical factor in the overall cost-effectiveness and scalability of the drug's manufacturing. This guide provides a detailed comparison of the two primary industrial synthesis routes for Avibactam intermediates: one commencing from L-pyroglutamic acid (often via Boc-benzyl-glutamate) and another utilizing a chemoenzymatic approach starting from ethyl-5-hydroxypicolinate.
Comparative Analysis of Synthesis Efficiency
The two major routes to Avibactam offer distinct advantages and disadvantages in terms of overall yield, step count, and the use of specialized techniques. The manufacturing route starting from Boc-benzyl-glutamate is a concise 5-step process with a notable overall yield of 35%.[1][2] In contrast, the synthesis beginning with ethyl-5-hydroxypicolinate is a longer 10-step process but achieves a respectable overall yield of 23.9%.[2][3] A third route, starting from l-glutamate acid or l-pyroglutamic acid, has been reported with an approximate total yield of 11.0%.[2][3]
The selection of a particular route is often a balance between factors such as raw material cost, process complexity, and the desired scale of production. The following tables provide a granular, side-by-side comparison of the synthesis efficiency for key intermediates in the two primary routes.
Table 1: Synthesis Efficiency Comparison for Key Intermediates
| Intermediate | Starting Material | Synthesis Route | Key Steps & Conditions | Yield (%) | Reference |
| (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | Boc-L-glutamic acid benzyl ester | Boc-benzyl-glutamate Route | 1. Cyclization with trimethylsulfoxonium iodide. 2. Reduction and subsequent cyclization. 3. Amidation. | 56% (from Boc-benzyl-glutamate) | [1] |
| This compound | ethyl-5-hydroxypicolinate | Chemoenzymatic Route | 1. Ammonolysis of ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate. 2. Fmoc protection, cyclization with CDI, and deprotection. | ~86% (from ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate) | [2][3] |
| Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | This compound | Both Routes | One-pot debenzylation (H₂, Pd/C) and sulfation (SO₃·NMe₃), followed by addition of tetrabutylammonium acetate. | 85% | [1] |
| Avibactam Sodium | Tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | Both Routes | Salt exchange with sodium 2-ethylhexanoate. | 90% | [4] |
Experimental Protocols for Key Reactions
Detailed methodologies for the pivotal steps in each synthetic pathway are crucial for reproducibility and process optimization.
Protocol 1: Synthesis of this compound (from Ethyl-5-hydroxypicolinate Route)
This protocol details the conversion of the key intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, to the bicyclic core structure.
-
Ammonolysis: A solution of ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (1.0 eq) in methanol is treated with a 7N solution of ammonia in methanol. The reaction is stirred at room temperature for approximately 40 hours. The resulting (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide is isolated with a reported yield of 90%.[1]
-
Fmoc Protection and Cyclization: To a solution of (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxamide (1.0 eq) and diisopropylethylamine (1.1 eq) in chlorobenzene, a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.01 eq) in chlorobenzene is added at a temperature below 35°C. After completion, carbonyldiimidazole (CDI) is added, and the reaction is stirred for 11 hours at 15°C.
-
Deprotection: Diethylamine (2.5 eq) is then added, and the mixture is stirred for 3.5 hours at 30°C to afford this compound with a reported yield of 91% from the Fmoc-protected intermediate.[1]
Protocol 2: One-Pot Debenzylation and Sulfation
This efficient one-pot reaction is a key feature of modern Avibactam syntheses.
-
A mixture of this compound (1.0 eq), sulfur trioxide trimethylamine complex (1.12 eq), triethylamine (0.2 eq), and 10% Pd/C in a mixture of isopropanol and water is subjected to hydrogenation.
-
Hydrogen is fed into the vessel at a controlled rate.
-
Upon completion of the debenzylation, the catalyst is filtered off.
-
Tetrabutylammonium acetate (1.22 eq) is added to the filtrate to perform an in-situ salt exchange.
-
The product, tetrabutylammonium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate, is isolated with a reported yield of 85%.[1]
Protocol 3: Lipase-Catalyzed Resolution
The chemoenzymatic route utilizes a lipase-catalyzed resolution to establish the desired stereochemistry early in the synthesis.
-
A crude mixture of ethyl 5-hydroxypiperidine-2-carboxylate is dissolved in a potassium phosphate buffer.
-
The pH is adjusted to 7.5, and a lipase, such as Lipozyme CALB, is added.
-
The mixture is stirred at room temperature for 12 hours.
-
The enzyme is removed by filtration, and the aqueous solution containing the desired (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate is used directly in the next step. This enzymatic resolution achieves a diastereomeric ratio of ≥99:1.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthetic routes to Avibactam, highlighting the key intermediates.
Caption: Comparative workflow of the two main synthetic routes to Avibactam.
Caption: Experimental workflow for the chemoenzymatic synthesis of a key Avibactam intermediate.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a key intermediate in the synthesis of the β-lactamase inhibitor Avibactam, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.[1][2][3] This guide provides a procedural framework for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the compound's hazards, handling procedures, and emergency protocols.
Personal Protective Equipment (PPE): When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant laboratory coat
-
Closed-toe shoes
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4]
Step 1: Waste Identification and Segregation
Properly identify the waste as "this compound". It is crucial to segregate this chemical waste from other waste streams to prevent potentially dangerous reactions.[4] Do not mix with incompatible materials.
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect solid this compound waste in a clearly labeled, dedicated, and compatible hazardous waste container.
-
Liquid Waste: For solutions containing the compound, use a leak-proof, compatible container. The container must be kept securely closed except when adding waste.
-
Container Requirements: All waste containers must be in good condition, free from leaks or cracks, and made of a material chemically compatible with the waste. Ensure there is at least one inch of headspace in liquid waste containers to allow for expansion.
Step 3: Labeling and Documentation
Accurate labeling of hazardous waste is a legal requirement and essential for safety. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The accumulation start date
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[5]
Maintain a detailed log of all chemicals added to the waste container.
Step 4: Storage
Store hazardous waste containers in a designated and properly registered Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be secure and away from general laboratory traffic. Ensure that the storage area is inspected weekly for any signs of leakage or container degradation.[5]
Step 5: Disposal through Institutional Channels
All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Contact your EHS office to schedule a waste pickup.
Step 6: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[4] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[4]
-
Drying and Disposal: Allow the rinsed container to air dry completely. Deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[4]
Quantitative Data Summary for Hazardous Waste Disposal
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | |
| Container Headspace | Leave at least 1 inch of headspace in liquid waste containers. | |
| pH for Aqueous Waste (General) | Typically between 5.5 and 10.5 for drain disposal of non-hazardous aqueous solutions (Verify local regulations). | |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect the first rinse (or first three for highly toxic substances) as hazardous waste. | [4] |
Note: The pH guideline is for general aqueous, non-hazardous waste and does not apply to the disposal of this compound, which must be treated as hazardous chemical waste.
Experimental Protocols: Chemical Deactivation of β-Lactam Structures
While specific protocols for the deactivation of this compound are not published, literature on related β-lactam compounds suggests that hydrolysis can be an effective method of deactivation. One study demonstrated that a 1 M sodium hydroxide solution could effectively hydrolyze and inactivate β-lactam residues. This method involves mixing the β-lactam waste with an equal volume of 1 M NaOH and stirring the mixture overnight at ambient temperature. However, it is crucial to consult with your institution's EHS office before attempting any chemical deactivation of hazardous waste, as the reaction products may also be considered hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for chemical waste.
By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, thereby fostering a culture of safety and responsibility within the scientific community.
References
- 1. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 2. This compound-d4 [lgcstandards.com]
- 3. chemscene.com [chemscene.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
Personal protective equipment for handling (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (CAS No. 1192651-49-2). The following procedures are designed to ensure the safety of laboratory personnel and to detail operational and disposal plans. This compound is an impurity of Avibactam, a novel β-lactamase inhibitor.[1][2] While some sources state it is not classified as hazardous under GHS, its structural similarity to other compounds with known hazards necessitates careful handling.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, transfers) | Safety goggles with side-shields | Nitrile or neoprene gloves (inspect before use) | Full-sleeved lab coat | Self-contained breathing apparatus or a respirator with an appropriate filter |
| Working with Solutions | Chemical splash goggles | Nitrile or neoprene gloves (inspect before use) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Cleaning and Decontamination | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Self-contained breathing apparatus may be required depending on the spill |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical for the safe handling and storage of this compound.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.
-
Wear appropriate personal protective equipment as detailed in the table above.
-
Wash hands thoroughly with soap and water after handling.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]
-
If inhaled, move to fresh air. If breathing becomes difficult, seek medical attention.[3]
-
For ingestion, seek immediate medical assistance.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is -20°C.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing papers, and contaminated lab supplies, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Spill Response Workflow
In the event of a chemical spill, follow the established protocol to ensure a safe and effective cleanup. The workflow below outlines the necessary steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
